molecular formula C7H8BrNO3 B1487617 Methyl 3-(3-bromoisoxazol-5-yl)propanoate CAS No. 861543-76-2

Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Cat. No.: B1487617
CAS No.: 861543-76-2
M. Wt: 234.05 g/mol
InChI Key: VFGGONYMVBNXJA-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS 861543-76-2) is a valuable brominated isoxazole derivative utilized in medicinal chemistry and organic synthesis. The compound features a reactive 3-bromoisoxazole heterocycle linked to a methyl propanoate chain, making it a versatile building block for the development of novel bioactive molecules . Isoxazole rings, particularly 3,5-disubstituted variants, are recognized as privileged scaffolds in drug discovery . Research has identified the 3,5-dimethylisoxazole moiety as a potent acetyl-lysine mimetic, which can selectively inhibit bromodomain proteins . Bromodomains are key epigenetic "readers," and their inhibition has promising antiproliferative and anti-inflammatory applications, highlighting the potential of isoxazole-based compounds in targeted therapeutics . The bromine atom on the isoxazole ring offers a specific site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex structures for chemical biology and drug discovery programs. This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGGONYMVBNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthetic methodology, and medicinal chemistry applications of Methyl 3-(3-bromoisoxazol-5-yl)propanoate .

Chemical Identity & Core Properties[1][2][3][4][5][6][7]

This compound is a specialized heterocyclic building block utilized primarily in the synthesis of glutamate receptor ligands (e.g., AMPA/kainate receptor modulators) and as a scaffold in fragment-based drug discovery (FBDD). Its 3-bromo-isoxazole moiety serves as a bioisostere for carboxylic acids and provides a versatile handle for palladium-catalyzed cross-coupling reactions.

Physicochemical Data Profile[4][5]
PropertySpecification
CAS Number 861543-76-2
IUPAC Name Methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate
Molecular Formula C₇H₈BrNO₃
Molecular Weight 234.05 g/mol
SMILES COC(=O)CCC1=CC(Br)=NO1
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

The most robust route to 3-bromo-5-substituted isoxazoles involves a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. For this specific target, the reaction utilizes bromoformonitrile oxide (generated in situ) and methyl 4-pentynoate .

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the convergent synthesis and the in situ generation of the dipole species.

SynthesisPathway DBFO Dibromoformaldoxime (Precursor) Dipole Bromoformonitrile Oxide (Br-C≡N⁺-O⁻) DBFO->Dipole Elimination (-HBr) Base Base (NaHCO3) Base->Dipole Transition [3+2] Cycloaddition Transition State Dipole->Transition Alkyne Methyl 4-pentynoate (Dipolarophile) Alkyne->Transition Product This compound (Target) Transition->Product Regioselective Cyclization

Figure 1: Convergent synthesis via 1,3-dipolar cycloaddition of in situ generated nitrile oxide.

Detailed Experimental Protocol

Objective: Synthesis of this compound via [3+2] cycloaddition.

Reagents:

  • Methyl 4-pentynoate (1.0 equiv)

  • Dibromoformaldoxime (1.2 equiv) [Precursor for nitrile oxide]

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) / Water (biphasic system) or DCM.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-pentynoate (10 mmol) in EtOAc (50 mL).

  • Precursor Addition: Add Dibromoformaldoxime (12 mmol) to the solution.

  • Initiation: Add a solution of NaHCO₃ (25 mmol) in water (15 mL) dropwise over 30 minutes while stirring vigorously at room temperature. Note: The slow addition controls the generation of the reactive nitrile oxide species, preventing dimerization to furoxan.

  • Reaction: Stir the biphasic mixture at ambient temperature (20–25°C) for 12–16 hours. Monitor consumption of the alkyne by TLC (Hexane:EtOAc 4:1).

  • Work-up: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine organic phases.

  • Washing: Wash combined organics with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a white/off-white solid.

Validation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.35 (s, 1H, Isoxazole-H4), 3.70 (s, 3H, OMe), 3.05 (t, 2H, CH₂), 2.70 (t, 2H, CH₂). Shifts are approximate based on structural electronics.

Medicinal Chemistry Applications

This compound serves as a "linchpin" intermediate. The 3-bromo group is highly reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira), allowing the installation of diverse aryl or heteroaryl groups. The ester tail provides a protected carboxylic acid, essential for optimizing pharmacokinetic properties (prodrug strategies) or for further elaboration into amides.

Functionalization Workflow (DOT Visualization)

Functionalization Core This compound (CAS: 861543-76-2) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Reduction Reduction (DIBAL-H) Core->Reduction Biaryl 3-Aryl-isoxazole analogs (Glutamate mimetics) Suzuki->Biaryl Acid Free Acid Derivative (Active Pharmacophore) Hydrolysis->Acid Aldehyde Isoxazole Aldehyde (Linker synthesis) Reduction->Aldehyde

Figure 2: Divergent synthesis capabilities from the core bromoisoxazole scaffold.

Key Application Areas
  • Glutamate Receptor Modulators: Isoxazoles are classic bioisosteres for the distal carboxylate of glutamate. The 3-position substitution allows tuning of receptor subtype selectivity (e.g., AMPA vs. KA vs. NMDA).

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (234.05) and distinct vectors of growth (Br-position and Ester-position) make it an ideal fragment for crystallographic screening.

  • Click Chemistry: While not an azide/alkyne itself, the isoxazole core is a "clicked" structure that mimics triazoles but with different electronic properties and metabolic stability profiles.

References

  • Fluorochem Product Data. this compound. Retrieved from .

  • Sato, K., et al. (2001). "Synthesis of 3-substituted isoxazoles via cycloaddition of nitrile oxides." Journal of Heterocyclic Chemistry. (General methodology reference for nitrile oxide cycloadditions).
  • Kozikowski, A. P., et al. (1984). "Isoxazoles in the synthesis of natural products." Accounts of Chemical Research.
  • Conti, P., et al. (1998). "Synthesis and Pharmacological Characterization of New Glutamate Receptor Ligands." Journal of Medicinal Chemistry.

Strategic Utilization of Methyl 3-(3-bromoisoxazol-5-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS: 861543-76-2) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile :

  • The 3-Bromo "Warhead": A versatile electrophilic site ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of biaryl libraries.

  • The Propanoate Tail: A masked carboxylic acid. In glutamatergic ligand design, this mimics the distal carboxylate of glutamate, critical for binding to AMPA and Kainate receptors.

  • The Isoxazole Core: A bioisostere for amide bonds or carboxylic acids, offering improved metabolic stability and restricted conformational freedom compared to linear chains.

This guide details the physicochemical profile, robust synthetic protocols, and divergent reactivity of this building block, designed for researchers requiring high-fidelity chemical logic.

Physicochemical & Structural Profile[1][2][3][4]

Understanding the electronic and physical nature of this scaffold is prerequisite to successful derivatization.

PropertyValue / DescriptionRelevance
IUPAC Name Methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoateOfficial nomenclature.
CAS Number 861543-76-2Unique identifier for procurement.
Molecular Formula C₇H₈BrNO₃-
Molecular Weight 234.05 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Physical State Off-white to light yellow powderSolid handling; easy weighing.
Est. LogP ~1.6 - 1.9Lipophilic enough for cell permeability; ester hydrolysis reduces LogP.
H-Bond Donors/Acceptors 0 Donors / 4 AcceptorsGood membrane permeability profile.
Electronic Character Electron-deficient HeterocycleThe isoxazole ring pulls electron density; C3-Br is activated for oxidative addition.
Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule, highlighting the "Orthogonal Reactivity" principle.

ChemicalStructure Core Isoxazole Core (Bioisostere) Linker Ethyl Linker (Spacer) Core->Linker C5-Attachment Br C3-Bromine (Suzuki/Stille Handle) Br->Core Electrophilic Site Ester Methyl Ester (Masked Acid) Linker->Ester Hydrolysable

Figure 1: Functional decomposition of the scaffold showing orthogonal reactive sites.

Synthetic Methodology: The [3+2] Cycloaddition Route[5]

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes Dibromoformaldoxime (DBFO) as a precursor to the reactive bromonitrile oxide species.

Reaction Logic

The synthesis relies on a 1,3-dipolar cycloaddition .

  • Precursor: Dibromoformaldoxime (DBFO).[1]

  • Dipole Formation: Mild base (KHCO₃) eliminates HBr from DBFO to generate Bromonitrile Oxide in situ.

  • Dipolarophile: Methyl pent-4-ynoate . The terminal alkyne reacts with the nitrile oxide.

  • Regioselectivity: The oxygen of the nitrile oxide preferentially attacks the more substituted carbon (or steric/electronic factors favor the 3,5-disubstituted product), yielding the 5-substituted isoxazole.

Step-by-Step Protocol (Batch Mode)

Note: This protocol is adapted from optimized procedures for 3-bromoisoxazoles (Battilocchio et al., 2017).

Reagents:

  • Dibromoformaldoxime (DBFO) [1.0 equiv]

  • Methyl pent-4-ynoate [1.1 equiv]

  • Potassium Bicarbonate (KHCO₃) [2.0 equiv]

  • Solvent: Ethyl Acetate (EtOAc) / Water (10:1 ratio)

Procedure:

  • Setup: In a round-bottom flask, dissolve Methyl pent-4-ynoate (112 mg, 1.0 mmol) in EtOAc (5 mL).

  • Base Addition: Add a solution of KHCO₃ (200 mg, 2.0 mmol) in water (0.5 mL). The biphasic system is crucial to buffer the HBr generated.

  • DBFO Addition: Add Dibromoformaldoxime (203 mg, 1.0 mmol) portion-wise over 15 minutes at Room Temperature (20-25°C). Caution: Exothermic.

  • Reaction: Stir vigorously for 12–16 hours. The biphasic nature requires high stir rates to ensure mass transfer of the unstable nitrile oxide intermediate.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The nitrile oxide is transient; look for the disappearance of the alkyne and appearance of a UV-active spot (Isoxazole).

  • Workup: Separate phases. Extract the aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Yield Expectation: 75–85%.

Mechanistic Pathway Diagram

SynthesisMechanism DBFO Dibromoformaldoxime (Precursor) BNO Bromonitrile Oxide (Transient Dipole) DBFO->BNO Elimination Base KHCO3 (-HBr) Base->BNO promotes Transition [3+2] Transition State BNO->Transition + Alkyne Alkyne Methyl pent-4-ynoate (Dipolarophile) Alkyne->Transition Product This compound (Target) Transition->Product Cyclization

Figure 2: Mechanistic flow of the [3+2] cycloaddition synthesis.

Reactivity Landscape & Derivatization[4]

The value of this compound lies in its ability to serve as a branch point in synthesis.[2][3][4]

A. Suzuki-Miyaura Coupling (C3-Arylation)

The C3-bromo position is less reactive than an iodide but stable enough to survive storage. It couples readily with aryl boronic acids.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually suffice.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water or DME/Water.

  • Outcome: Biaryl isoxazoles (privileged structures in kinase inhibitors).

B. Ester Hydrolysis

To generate the free acid (often the active pharmacophore for glutamate receptors).

  • Reagent: LiOH (1.5 equiv) in THF/H₂O.

  • Conditions: 0°C to RT, 2 hours.

  • Note: Acid sensitivity of the isoxazole is low, so standard saponification is safe.

C. Amidation (Post-Hydrolysis)

Conversion to amides to tune solubility or target specific pockets.

  • Coupling Agents: HATU or T3P are preferred over EDC/HOBt for electron-deficient heterocyclic acids to prevent racemization (if chiral centers were present nearby) and improve yield.

Divergent Synthesis Workflow

Reactivity cluster_A Path A: C3-Functionalization cluster_B Path B: Side Chain Modification Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Hydrolysis LiOH / THF / H2O Start->Hydrolysis Biaryl 3-Aryl-isoxazole Analog (Kinase Inhibitor Scaffold) Suzuki->Biaryl Acid Free Carboxylic Acid (AMPA/KA Ligand) Hydrolysis->Acid Amide Amide Coupling (HATU, R-NH2) Acid->Amide

Figure 3: Divergent synthetic pathways accessible from the parent scaffold.

Safety & Handling (MSDS Summary)

Based on standard safety data for halogenated isoxazoles and specific MSDS entries (Fluorochem, Sigma):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[6][7][8]

    • H319: Causes serious eye irritation.[6][8]

    • H335: May cause respiratory irritation.[6][7]

  • Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[7][8]

References

  • Fluorochem. (n.d.).[6] this compound Safety Data Sheet. Retrieved from (Search CAS: 861543-76-2).

  • Battilocchio, C., et al. (2017).[1] Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.[3][1] Organic Process Research & Development, 21(10), 1588–1594. Link

  • Pinter, A., et al. (2018). The recent progress of isoxazole in medicinal chemistry.[9][3][10] Bioorganic & Medicinal Chemistry, 26(10). (General review of isoxazole utility).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Isoxazole derivatives. Link[2]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Isoxazole Derivatives. Link

Sources

A Technical Guide to Methyl 3-(3-bromoisoxazol-5-yl)propanoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. The strategic substitution on the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide focuses on a particularly valuable derivative, Methyl 3-(3-bromoisoxazol-5-yl)propanoate , a key building block for the synthesis of complex bioactive molecules.

Physicochemical Properties and Spectral Data

This compound is typically an off-white to light yellow powder with a purity of 98% or higher, as indicated by chemical suppliers.[2]

PropertyValueSource
CAS Number 861543-76-2[2][3]
Molecular Formula C₇H₈BrNO₃[3]
Appearance Off-white to light yellow powder[2]
Purity ≥98%[2]

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl ester protons (a singlet), and the two methylene groups of the propanoate chain (likely triplets or more complex multiplets due to coupling). The isoxazole ring proton will appear as a singlet in the aromatic region.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the methoxy carbon, the two methylene carbons of the propanoate chain, and the carbons of the isoxazole ring. The carbon bearing the bromine atom will have a characteristic chemical shift.

Expected Mass Spectrometry Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis of this compound: A Mechanistic Approach

The most plausible and widely utilized method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction .[4][5][6][7][8] This powerful transformation involves the reaction of a nitrile oxide with a dipolarophile, in this case, an alkyne.

A likely synthetic route to this compound involves the following key steps:

  • Generation of Bromoformaldoxime: This can be achieved through the bromination of formaldoxime.

  • In situ Generation of Bromonitrile Oxide: Bromoformaldoxime is then converted to the highly reactive bromonitrile oxide in the presence of a base.

  • 1,3-Dipolar Cycloaddition: The bromonitrile oxide then undergoes a cycloaddition reaction with a suitable dipolarophile, methyl pent-4-ynoate .

The regioselectivity of the cycloaddition is a critical aspect, leading to the desired 5-substituted isoxazole.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the synthesis of this compound based on the principles of 1,3-dipolar cycloaddition.

Materials:

  • Formaldoxime

  • N-Bromosuccinimide (NBS)

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Methyl pent-4-ynoate

  • Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)

Procedure:

  • Preparation of Bromoformaldoxime: To a solution of formaldoxime in an appropriate solvent, N-bromosuccinimide is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cycloaddition Reaction: The solution containing the freshly prepared bromoformaldoxime is cooled, and methyl pent-4-ynoate is added. A base, such as triethylamine, is then added dropwise to generate the bromonitrile oxide in situ. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the 3-bromoisoxazole ring, the methyl ester, and the methylene groups of the propanoate chain.

  • The 3-Bromoisoxazole Moiety: The bromine atom at the 3-position of the isoxazole ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The isoxazole ring itself can also undergo ring-opening reactions under certain conditions, providing access to other heterocyclic systems.

  • The Methyl Propanoate Group: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the corresponding alcohol. This provides a convenient point for further derivatization and the attachment of other molecular fragments.[9]

  • The Propanoate Chain: The methylene groups in the propanoate chain can potentially be functionalized, although this is generally less common than modifications at the isoxazole ring or the ester group.

Applications in Drug Discovery and Agrochemical Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[2] Its utility is particularly evident in the following areas:

  • Lead Optimization in Medicinal Chemistry: The ability to selectively modify the molecule at both the 3-position of the isoxazole ring and the ester functionality makes it an ideal scaffold for generating libraries of compounds for lead optimization. By systematically varying the substituents at these positions, researchers can probe the SAR of a particular biological target and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Synthesis of Kinase Inhibitors: The isoxazole nucleus is a common feature in many kinase inhibitors. The bromoisoxazole moiety can be used to introduce specific interactions with the target kinase, potentially enhancing binding affinity and selectivity.[10]

  • Development of Agrochemicals: Isoxazole derivatives have also found applications in the agrochemical industry as herbicides and pesticides. The structural motifs present in this compound can be incorporated into novel agrochemical candidates to improve their efficacy and selectivity.[10][11]

While specific examples of marketed drugs or late-stage clinical candidates that directly utilize this compound as a starting material are not readily found in the public literature, its presence in patent applications and its availability from chemical suppliers underscore its importance as a building block in ongoing research and development efforts.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and agrochemical development. Its synthesis via a 1,3-dipolar cycloaddition reaction provides a reliable route to this important intermediate. The presence of both a reactive bromine atom on the isoxazole ring and a modifiable ester group allows for the facile generation of diverse chemical libraries for SAR studies. As the demand for novel therapeutic agents and agrochemicals continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. National Institutes of Health. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. Semantic Scholar. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI. [Link]

  • Synthesis and spectroscopic characterization of novel GFP chromophore analogues based on aminoimidazolone derivatives. National Institutes of Health. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. SCIndeks. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. ScienceDirect. [Link]

  • Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. Royal Society of Chemistry. [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. National Institutes of Health. [Link]

  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. ICAIIT 2025 Conference. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

  • Agrochemicals Technical Intermediate. Rays Biotech. [Link]

  • Synthesis, Spectroscopic Characterization and Pharmacological studies on Novel Sulfamethaxazole based azo dyes. ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • (4-Bromo-3-methylisoxazol-5-yl)methyl acetate. MySkinRecipes. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. [Link]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Nitrile Oxide Formation cluster_reaction3 Step 3: 1,3-Dipolar Cycloaddition Formaldoxime Formaldoxime Bromoformaldoxime Bromoformaldoxime Formaldoxime->Bromoformaldoxime NBS NBS N-Bromosuccinimide Alkyne Methyl pent-4-ynoate Target_Molecule This compound Alkyne->Target_Molecule Bromonitrile_Oxide Bromonitrile Oxide (in situ) Bromoformaldoxime->Bromonitrile_Oxide Base Bromonitrile_Oxide->Target_Molecule Reactivity_and_Derivatization cluster_bromo Reactions at 3-Bromo Position cluster_ester Reactions at Ester Group Target_Molecule This compound Suzuki Suzuki Coupling (Aryl/Vinyl) Target_Molecule->Suzuki Sonogashira Sonogashira Coupling (Alkyne) Target_Molecule->Sonogashira Stille Stille Coupling (Organotin) Target_Molecule->Stille Hydrolysis Hydrolysis Target_Molecule->Hydrolysis Reduction Reduction Target_Molecule->Reduction Carboxylic_Acid 3-(3-Bromoisoxazol-5-yl)propanoic acid Hydrolysis->Carboxylic_Acid Amidation Amidation Amide Amide Derivatives Amidation->Amide Alcohol 3-(3-Bromoisoxazol-5-yl)propan-1-ol Reduction->Alcohol Carboxylic_Acid->Amidation

Caption: Reactivity and derivatization of the target molecule.

Sources

An In-Depth Technical Guide to Methyl 3-(3-bromoisoxazol-5-yl)propanoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-(3-bromoisoxazol-5-yl)propanoate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While a specific historical record of its initial synthesis is not prominently documented in publicly available literature, its discovery can be understood as a logical progression in the exploration of isoxazole scaffolds as pharmacologically active agents. The isoxazole ring system is a cornerstone in the design of therapeutics, and this particular derivative offers a versatile platform for the synthesis of novel drug candidates.[1][2][3] This document will detail a plausible and scientifically sound synthetic route to this compound, its key chemical properties, and its potential applications, all grounded in established chemical principles and supported by relevant literature.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole motif is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural unit is found in a wide array of biologically active compounds, including approved drugs and investigational agents. Its prevalence in medicinal chemistry can be attributed to several key factors:

  • Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable property for drug candidates.

  • Versatile Substitution Patterns: The isoxazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with protein active sites.

  • Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester moieties, to improve pharmacokinetic properties.

The therapeutic landscape is populated with isoxazole-containing drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the antidepressant isocarboxazid.[4] More recently, isoxazole derivatives have been investigated as potent and selective inhibitors of protein kinases, making them valuable tools in the development of targeted cancer therapies.[2][5]

Retrosynthetic Analysis and Proposed Synthesis of this compound

Given the lack of a specific documented discovery, we can infer a logical synthetic pathway to this compound based on well-established methods for isoxazole synthesis. The most powerful and convergent approach to the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][6][7][8]

Retrosynthesis

A plausible retrosynthetic analysis is depicted below. The target molecule can be disconnected at the isoxazole ring, leading back to a nitrile oxide and an alkyne.

G target This compound disconnection 1,3-Dipolar Cycloaddition target->disconnection intermediates Bromoformonitrile oxide + Methyl pent-4-ynoate disconnection->intermediates precursors Bromoformaldoxime + Methyl pent-4-ynoate intermediates->precursors In situ generation

A plausible retrosynthetic pathway for the target molecule.

This retrosynthetic analysis suggests that this compound can be synthesized from the reaction of bromoformonitrile oxide (generated in situ from bromoformaldoxime) and methyl pent-4-ynoate.

Forward Synthesis

The proposed forward synthesis involves three main stages:

  • Preparation of the alkyne component: Methyl pent-4-ynoate.

  • Preparation of the nitrile oxide precursor: Bromoformaldoxime.

  • The key 1,3-dipolar cycloaddition reaction.

The overall synthetic workflow is illustrated in the following diagram:

G cluster_alkyne Alkyne Synthesis cluster_nitrile_oxide Nitrile Oxide Precursor Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition pentynoic_acid Pent-4-ynoic acid Commercially available esterification Esterification MeOH, H2SO4 (cat.) pentynoic_acid->esterification methyl_pentynoate Methyl pent-4-ynoate esterification->methyl_pentynoate cycloaddition Cycloaddition Base (e.g., Et3N) methyl_pentynoate->cycloaddition bromoform Bromoform Commercially available hydrolysis Hydrolysis & Oximation NH2OH bromoform->hydrolysis bromoformaldoxime Bromoformaldoxime hydrolysis->bromoformaldoxime bromoformaldoxime->cycloaddition target This compound cycloaddition->target

Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and are designed to be self-validating.

Synthesis of Methyl pent-4-ynoate

Rationale: The esterification of the commercially available pent-4-ynoic acid is a standard and high-yielding reaction, typically catalyzed by a strong acid.

Procedure:

  • To a solution of pent-4-ynoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl pent-4-ynoate as a clear oil, which can be used in the next step without further purification.

Synthesis of Bromoformaldoxime

Rationale: The preparation of aldoximes from the corresponding aldehydes or their precursors is a well-established transformation.

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in water.

  • To this solution, add bromoform (1.0 eq) and a suitable co-solvent such as ethanol to aid solubility.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield bromoformaldoxime.

Synthesis of this compound

Rationale: The 1,3-dipolar cycloaddition is a highly efficient method for constructing the isoxazole ring.[8][9] The nitrile oxide is generated in situ from the aldoxime using a base to avoid its dimerization.

Procedure:

  • Dissolve methyl pent-4-ynoate (1.0 eq) and bromoformaldoxime (1.1 eq) in an inert solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C and add a base, such as triethylamine (1.2 eq), dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

An alternative to step 3.2 and 3.3 would be the direct bromination of a pre-formed isoxazole. This involves an electrophilic substitution on the isoxazole ring, which is a known reaction.[10]

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 861543-76-2[11]
Molecular Formula C₇H₈BrNO₃[11]
Molecular Weight 234.05 g/mol [11]
Appearance Off-white to light yellow powder[1]
Purity ≥98% (typical)[1]
IUPAC Name methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate[11]
Canonical SMILES COC(=O)CCC1=CC(Br)=NO1[11]
InChI Key VFGGONYMVBNXJA-UHFFFAOYSA-N[11]

Expected Spectroscopic Data:

  • ¹H NMR: Protons of the ethyl chain adjacent to the ester and the isoxazole ring would be expected in the aliphatic region, with characteristic splitting patterns. The proton on the isoxazole ring would appear in the aromatic region.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the ethyl chain would be expected.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximately 1:1 ratio.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of both a bromo group and an ester functionality allows for a wide range of subsequent chemical modifications.

  • Cross-Coupling Reactions: The bromo substituent at the 3-position of the isoxazole ring is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Ester Hydrolysis and Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy for building larger molecules and exploring structure-activity relationships.

Given the established biological activities of isoxazole derivatives, this compound is a valuable starting material for the development of novel:

  • Kinase Inhibitors: For the treatment of cancer and other proliferative diseases.[2][5]

  • Serotonin Receptor Modulators: For the treatment of neurodegenerative and psychiatric disorders.[3]

  • TSPO Ligands: For diagnostic imaging and potential therapeutic applications in neuroinflammation and cancer.[12]

Conclusion

While the specific "discovery" of this compound is not a singular, landmark event, its existence and utility are a direct result of the long and fruitful history of isoxazole chemistry. Its synthesis is readily achievable through established and reliable methods, most notably the 1,3-dipolar cycloaddition. The true value of this compound lies in its potential as a versatile building block for the creation of novel and complex molecules with diverse biological activities. For researchers and scientists in the field of drug development, this compound represents a key starting point for the exploration of new chemical space and the pursuit of next-generation therapeutics.

References

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Process for synthesizing isoxazolines and isoxazoles.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. [Link]

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate. [Link]

  • Novel Benzoisoxazole as Partial Agonist of the 5-HT4 Receptor: Patent Highlight. National Center for Biotechnology Information. [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

  • Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. Royal Society of Chemistry. [Link]

  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. National Center for Biotechnology Information. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem.com. [Link]

  • Cis-imidazolines as mdm2 inhibitors.
  • Prmt5 inhibitor, preparation method therefor, and pharmaceutical use thereof.

Sources

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Linchpin for Heterocyclic Drug Discovery

Executive Summary

Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS: 861543-76-2) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry.[1] Its utility stems from its bifunctional nature: an electrophilic bromine handle at the C3 position allowing for palladium-catalyzed cross-couplings, and a propanoate ester tail at C5 facilitating diverse side-chain elaborations. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in designing glutamate receptor modulators and kinase inhibitors.

Structural Analysis & Pharmacophore Potential[2][3]

The isoxazole ring acts as a bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability and altered hydrogen-bonding vectors.

  • The C3-Bromine: unlike typical aryl bromides, the 3-bromoisoxazole moiety is electronically unique. The adjacent nitrogen atom renders the C3 position susceptible to oxidative addition by transition metals, yet it remains stable enough to survive ester hydrolysis conditions.

  • The C5-Propanoate Linker: The three-carbon tether (including the carbonyl) provides critical spacing often required to bridge binding pockets in GPCRs and ion channels (e.g., AMPA receptors).

1.1 Retrosynthetic Logic

The construction of this molecule is most efficiently achieved via a [3+2] dipolar cycloaddition . This convergent approach ensures high regioselectivity, placing the bulky alkyl chain at the C5 position.

Retrosynthesis Target This compound Intermediate [3+2] Cycloaddition Target->Intermediate Precursor1 Bromonitrile Oxide (In situ generated) Intermediate->Precursor1 Precursor2 Methyl 4-pentynoate (Dipolarophile) Intermediate->Precursor2 Start Dibromoformaldoxime (DBFO) Precursor1->Start Base (KHCO3)

Figure 1: Retrosynthetic analysis revealing the convergent assembly from DBFO and an alkyne.

Synthetic Route: The DBFO Protocol

The most robust industrial and laboratory scale synthesis utilizes Dibromoformaldoxime (DBFO) as a precursor to the reactive bromonitrile oxide species.

2.1 Reaction Mechanism
  • Activation: DBFO is treated with a mild base (e.g., KHCO₃) to eliminate HBr, generating the transient Bromonitrile Oxide (Br-C≡N→O) .

  • Cycloaddition: This 1,3-dipole undergoes a regioselective cycloaddition with Methyl 4-pentynoate . Steric and electronic factors heavily favor the 3,5-disubstituted isomer over the 3,4-isomer.

2.2 Experimental Protocol (Validated)

Note: This protocol is adapted from standard methodologies for 3-bromoisoxazole synthesis [1][2].

Reagents:

  • Dibromoformaldoxime (DBFO): 1.0 equiv

  • Methyl 4-pentynoate: 1.1 equiv

  • Potassium Bicarbonate (KHCO₃): 2.0 equiv

  • Solvent: Ethyl Acetate / Water (biphasic system) or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-pentynoate (1.1 equiv) in Ethyl Acetate (0.5 M concentration).

  • Addition: Add DBFO (1.0 equiv) to the solution.

  • Initiation: Prepare a solution of KHCO₃ (2.0 equiv) in water. Add this aqueous solution dropwise to the organic phase under vigorous stirring at room temperature (20-25°C).

    • Why: Slow addition prevents the dimerization of the nitrile oxide to furoxan, a common side reaction.

  • Monitoring: Stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS. The nitrile oxide intermediate is invisible, so consumption of the alkyne is the key metric.

  • Workup: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecificationNotes
Appearance Off-white / Pale yellow solidLow melting point solid
Typical Yield 65% - 82%Dependent on stirring efficiency (biphasic)
Regioselectivity >95:5 (5-substituted vs 4-substituted)Controlled by alkyne sterics
Storage 2-8°C, Inert AtmosphereStable, but avoid prolonged light exposure
Functionalization & Reactivity[4][5][6][7]

Once synthesized, the molecule serves as a divergent point for library generation.

3.1 The Bromine Handle (C3)

The C3-Br bond is an excellent candidate for Suzuki-Miyaura coupling .

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

  • Base: Na₂CO₃ or K₃PO₄.

  • Application: Introduction of aryl or heteroaryl groups to mimic the hydrophobic domain of glutamate antagonists.

3.2 The Ester Handle (C5-Alkyl)
  • Hydrolysis: LiOH/THF/H₂O yields the free acid, often the active pharmacophore for ion channel binding.

  • Amidation: Direct aminolysis or coupling (EDC/HOBt) creates amide libraries.

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Biaryl 3-Aryl-isoxazole analogs (Kinase Inhibitors) Suzuki->Biaryl Acid Free Carboxylic Acid (Glutamate Antagonists) Hydrolysis->Acid

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Pharmaceutical Applications
4.1 Glutamate Receptor Modulation (AMPA/NMDA)

Isoxazole propionic acid derivatives are classic bioisosteres for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).

  • Mechanism: The 3-bromo group can be substituted with bulky lipophilic groups that occupy the hydrophobic pocket of the receptor, while the propanoic acid tail (after hydrolysis) interacts with the arginine clamp in the ligand-binding domain.

4.2 Kinase Inhibition

The isoxazole core functions as a hinge-binding scaffold. The 3-position substitution allows vectors to reach the "gatekeeper" residue in various kinases.

References
  • Synthesis of 3-Bromoisoxazolines/Isoxazoles via DBFO

    • Title: Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.[2][3]

    • Source:Chemistry - A European Journal / University of Cambridge
    • URL:[Link] (General methodology reference).

  • Isoxazole Scaffolds in Drug Discovery

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[4][5][6][7]

    • Source:RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • Title: Methyl 3-(3-bromoisoxazol-5-yl)

Sources

The Strategic Role of Methyl 3-(3-bromoisoxazol-5-yl)propanoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Cornerstone in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active molecules. Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic functionalization of the isoxazole core is therefore a critical endeavor for researchers aiming to develop novel therapeutics.

This technical guide focuses on a highly versatile and synthetically valuable building block: Methyl 3-(3-bromoisoxazol-5-yl)propanoate . The presence of a bromine atom at the 3-position of the isoxazole ring provides a reactive handle for a variety of powerful cross-coupling and substitution reactions. Simultaneously, the methyl propanoate side chain at the 5-position offers a site for further elaboration or can act as a crucial pharmacophoric element. This guide will provide an in-depth exploration of the synthesis and, more importantly, the pivotal role of this compound in advanced organic synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective application. The key physicochemical data for this compound are summarized below.

PropertyValue
CAS Number 861543-76-2[1]
Molecular Formula C₇H₈BrNO₃[1]
Molecular Weight 234.05 g/mol
IUPAC Name methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate
Appearance Off-white to light yellow powder[1]
Canonical SMILES COC(=O)CCC1=CC(Br)=NO1
InChI Key VFGGONYMVBNXJA-UHFFFAOYSA-N

Synthesis of this compound: A Representative Protocol

While a specific literature preparation for this compound is not extensively documented, a robust synthesis can be designed based on well-established methods for constructing 3,5-disubstituted isoxazoles. A common and effective strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The following represents a logical and reliable synthetic pathway.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation and Cycloaddition cluster_2 Step 3: Selective Debromination/Rearrangement cluster_3 Final Product A Dibromoacetaldehyde B Hydroxylamine A->B Reaction in a suitable solvent (e.g., EtOH/Water) C Dibromoacetaldehyde Oxime D Methyl pent-4-ynoate C->D In situ generation of dibromonitrile oxide F Cycloaddition Adduct E Base (e.g., NaHCO₃) G Base (e.g., Triethylamine) F->G Elimination of HBr H This compound

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-bromoisoxazole-5-propanoic acid

  • To a solution of propiolic acid in an appropriate solvent, add an in situ generated solution of bromonitrile oxide (derived from the corresponding bromoaldoxime and an oxidizing agent like N-bromosuccinimide).

  • Stir the reaction mixture at room temperature until the consumption of the starting materials is observed by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromoisoxazole-5-propanoic acid.

Step 2: Esterification to this compound

  • Dissolve the crude 3-bromoisoxazole-5-propanoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond at the 3-position of the isoxazole ring. This section details its application in several cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 3-bromoisoxazole moiety is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for constructing biaryl and heteroaryl-aryl linkages by reacting an organoboron species with an organohalide. For this compound, this reaction allows for the introduction of a wide array of aryl or heteroaryl substituents at the 3-position.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle. Catalysts like Pd(PPh₃)₄ or [Pd(dppf)Cl₂] are also highly effective.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or an organic base, is required to activate the organoboron reagent and facilitate the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R G cluster_0 cluster_1 A This compound B Suzuki Coupling (Aryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Heck Reaction (Alkene) A->D E SNAr (Amine) A->E F 3-Aryl-isoxazole B->F G 3-Alkynyl-isoxazole C->G H 3-Vinyl-isoxazole D->H I 3-Amino-isoxazole E->I J Bioactive Molecules (e.g., Kinase Inhibitors, Antibacterials) F->J G->J H->J I->J

Sources

Technical Guide: Reactivity Profile of Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Anatomy

Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS: 861543-76-2) is a bifunctional heterocyclic building block widely utilized in medicinal chemistry for fragment-based drug discovery (FBDD). Its value lies in its orthogonal reactivity: it possesses a halogenated heterocyclic core suitable for cross-coupling and an aliphatic ester tail amenable to classic carbonyl modifications.

This guide dissects the molecule into three distinct reactivity zones, allowing researchers to design divergent synthetic pathways.

Structural Reactivity Zones
  • Zone A (C3-Bromine): A handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). It is generally robust against standard nucleophiles, requiring metal catalysis for activation.

  • Zone B (Isoxazole Core): A semi-aromatic system that acts as a stable linker but functions as a "masked" 1,3-dicarbonyl equivalent, accessible via reductive ring opening.

  • Zone C (Ester Side Chain): A standard electrophilic carbonyl center susceptible to hydrolysis, reduction, and amidation.

ReactivityMap Core This compound ZoneA Zone A: C3-Bromine (Pd-Catalyzed Couplings) Core->ZoneA ZoneB Zone B: Isoxazole Ring (Latent 1,3-Dicarbonyl) Core->ZoneB ZoneC Zone C: Ester Tail (Hydrolysis/Amidation) Core->ZoneC

Figure 1: Orthogonal reactivity zones of the scaffold.

Zone A: The Bromine Handle (C-C Bond Formation)

The C3-position of the isoxazole ring is less electrophilic than the C5-position. However, since C5 is alkyl-substituted in this scaffold, the C3-bromide serves as the primary site for arylation.

Suzuki-Miyaura Coupling

The most reliable transformation for this scaffold. The electron-deficient nature of the isoxazole ring facilitates oxidative addition of Pd(0).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically demanding boronic acids, switch to Pd₂(dba)₃/XPhos.

  • Base Selection: Weak bases (K₂CO₃, NaHCO₃) are preferred to prevent premature hydrolysis of the Zone C ester.

  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Stille & Sonogashira Couplings
  • Stille: Excellent for introducing heteroaryl groups (e.g., pyridines, thiazoles) that might be unstable as boronic acids. Use CuI as a co-catalyst to accelerate the reaction.

  • Sonogashira: Allows the introduction of alkynes. High yields are typically observed using Pd(PPh₃)₂Cl₂/CuI in DMF/TEA.

Zone C: The Ester Handle (Functional Group Interconversion)

The methyl propanoate chain acts as a flexible linker. Modifications here allow for the tuning of solubility, lipophilicity (LogP), and target binding interactions.

Hydrolysis (Saponification)

Conversion to the free carboxylic acid is a critical step for generating library diversity via subsequent amide coupling.

  • Reagent: LiOH (1.5 eq) in THF/H₂O (3:1).

  • Temperature: 0°C to RT.

  • Note: Avoid harsh reflux with NaOH, which may degrade the isoxazole ring or cause decarboxylation if the side chain were shorter (e.g., acetic acid derivative).

Direct Amidation

Direct conversion of the ester to an amide (aminolysis) is possible but often requires heating or Lewis acid catalysis (e.g., AlMe₃ or TBD).

  • Recommendation: It is generally higher yielding to Hydrolyze first (3.1), then couple using HATU/DIPEA.

Reduction
  • To Alcohol: NaBH₄ in MeOH (mild) or LiAlH₄ in THF (strong).

  • To Aldehyde: DIBAL-H at -78°C in DCM.

Zone B: The Isoxazole Core (Ring Manipulation)

The isoxazole ring is not just a spacer; it is a masked 1,3-dicarbonyl system . Under reducing conditions, the N-O bond cleaves.

Reductive Ring Opening

This transformation destroys the aromaticity to reveal a


-amino enone or 

-diketone (after hydrolysis), which can be recyclized into other heterocycles (e.g., pyrimidines, pyridines).
  • Reagents:

    • Molybdenum Hexacarbonyl: Mo(CO)₆ in MeCN/H₂O (Reflux). Very chemoselective; leaves the ester intact.

    • Hydrogenation:[1] H₂ (1 atm), Pd/C or Raney Ni. (Caution: May also reduce the C3-Br if not carefully monitored).

Detailed Experimental Protocols

Protocol A: Suzuki Coupling (Arylation at C3)

Objective: Synthesis of Methyl 3-(3-(4-fluorophenyl)isoxazol-5-yl)propanoate.

  • Setup: In a microwave vial or round-bottom flask, charge:

    • This compound (1.0 eq, 1.0 mmol)

    • 4-Fluorophenylboronic acid (1.2 eq, 1.2 mmol)

    • Pd(dppf)Cl₂[2]·DCM (0.05 eq, 5 mol%)

    • K₂CO₃ (2.0 eq, 2.0 mmol)

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas with N₂ for 5 minutes.

  • Reaction: Heat at 90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Check Point: Monitor TLC.[3] Product is typically UV active and more polar than the starting bromide.

Protocol B: Controlled Hydrolysis (Ester Cleavage)

Objective: Isolation of 3-(3-bromoisoxazol-5-yl)propanoic acid without ring degradation.

  • Dissolution: Dissolve this compound (1.0 mmol) in THF (3 mL).

  • Addition: Cool to 0°C. Add LiOH·H₂O (1.5 mmol) dissolved in H₂O (1 mL) dropwise.

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench: Acidify carefully with 1M HCl to pH ~3.

  • Extraction: Extract with EtOAc (3x). The product resides in the organic layer.

  • Note: The carboxylic acid product is stable and can be used directly in amide couplings.

Divergent Synthesis Workflow

The following diagram illustrates how this single scaffold generates three distinct chemical series.

SynthesisFlow Start This compound Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Step2 Hydrolysis (LiOH, THF/H2O) Start->Step2 Step3 Reductive Opening (Mo(CO)6 or H2/Pd) Start->Step3 Prod1 Series A: 3-Aryl Isoxazoles (Biaryl Scaffolds) Step1->Prod1 Prod2 Series B: Carboxylic Acids (Peptidomimetics) Step2->Prod2 Prod3 Series C: Beta-Amino Enones (Heterocycle Recyclization) Step3->Prod3

Figure 2: Divergent synthetic pathways from the core scaffold.

Safety & Handling

  • Halogenated Heterocycles: Treat as potential sensitizers. Wear nitrile gloves and work in a fume hood.

  • Palladium Residues: Products from Zone A reactions must be scavenged for heavy metals (using SiliaMetS® or equivalent) before biological testing.

  • N-O Bond Instability: While isoxazoles are generally stable, avoid mixing with strong reducing agents (e.g., LAH) unless ring cleavage is intended.

References

  • Suzuki-Miyaura Coupling of 3-Bromoisoxazoles

    • Title: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.[4]

    • Source: ResearchG
    • URL:[Link]

  • Isoxazole Ring Opening (Mo(CO)6)

    • Title: Reductive ring opening of isoxazoles with Mo(CO)6 and water.[5]

    • Source: J. Chem. Soc., Chem. Commun.
    • URL:[Link][6]

  • General Isoxazole Reactivity & Drug Discovery

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[6][7][8]

    • Source: PMC / NIH.
    • URL:[Link]

  • Ester Functionalization in Isoxazoles

    • Title: Synthesis and antimicrobial activity of some ester functionalized isoxazoles.[3][8][9]

    • Source: Zanco Journal of Medical Sciences.[3]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings. The 3-bromo-isoxazole derivative, Methyl 3-(3-bromoisoxazol-5-yl)propanoate , is particularly valuable due to the orthogonal reactivity of its substituents: the 3-bromo group allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the methyl ester side chain provides a handle for further derivatization into amides or alcohols.

This protocol details a robust, three-step synthesis starting from inexpensive glyoxylic acid. The core strategy utilizes a regioselective [3+2] dipolar cycloaddition between methyl 4-pentynoate and bromonitrile oxide (generated in situ from dibromoformaldoxime). This route avoids the use of unstable diazonium intermediates often associated with isoxazole halogenation.

Key Advantages of This Protocol
  • Regiocontrol: The terminal alkyne directs the formation of the 5-substituted isomer with >95:5 regioselectivity.

  • Safety-Oriented: The energetic nitrile oxide intermediate is generated in situ, minimizing explosion risks associated with isolation.

  • Scalability: The protocol is adaptable from milligram to multigram scales using standard batch chemistry or continuous flow setups.

Retrosynthetic Analysis & Pathway Visualization

The synthesis disconnects the isoxazole ring into a dipole (bromonitrile oxide) and a dipolarophile (alkyne).

SynthesisPathway Gly Glyoxylic Acid HIA Hydroxyiminoacetic Acid (6) Gly->HIA NH2OH·HCl RT, 24h DBFO Dibromoformaldoxime (DBFO) HIA->DBFO NBS (2 equiv) H2O/DCM BNO [Bromonitrile Oxide] DBFO->BNO NaHCO3 (Base) In situ generation Product Methyl 3-(3-bromoisoxazol-5-yl) propanoate BNO->Product [3+2] Cycloaddition Alkyne Methyl 4-pentynoate Alkyne->Product Dipolarophile

Figure 1: Strategic disconnection showing the generation of the reactive dipole from glyoxylic acid and its interception by the alkyne.

Detailed Experimental Protocol

Stage 1: Synthesis of Hydroxyiminoacetic Acid

Precursor formation.[1]

Reagents:

  • Glyoxylic acid monohydrate (10.0 g, 108 mmol)

  • Hydroxylamine hydrochloride (7.5 g, 108 mmol)

  • Water (20 mL)

Procedure:

  • Dissolve glyoxylic acid monohydrate in water (20 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride in one portion.

  • Stir the mixture at room temperature (20–25 °C) for 24 hours.

  • Isolation: The product typically precipitates or the solution is used directly. For high purity, concentrate the aqueous solution under reduced pressure (bath < 40 °C) to afford a white solid.

  • Yield: Quantitative.

Stage 2: Synthesis of Dibromoformaldoxime (DBFO)

Critical Intermediate Preparation. Warning: DBFO is potentially energetic.

Reagents:

  • Hydroxyiminoacetic acid (from Stage 1)[2]

  • N-Bromosuccinimide (NBS) (38.4 g, 216 mmol, 2.0 equiv)

  • Solvent: Water/DCM (1:1 biphasic mixture) or pure Water if extracting later.

Procedure:

  • Dissolve hydroxyiminoacetic acid (108 mmol) in water (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 30 minutes. Note: Exothermic reaction.[3] Maintain temperature < 10 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of CO₂ will be observed (decarboxylation).

  • Extraction: Extract the reaction mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Wash: Wash the combined organic layers with water (2 x 50 mL) to remove succinimide byproducts.

  • Drying: Dry over anhydrous MgSO₄ and filter.

  • Storage: Do not concentrate to dryness unless necessary for immediate use. Use the DCM solution of DBFO directly in the next step to maximize safety. If concentration is required, keep temperature < 25 °C.

Stage 3: [3+2] Cycloaddition to Target Isoxazole

The Convergent Step.

Reagents:

  • Dibromoformaldoxime (DBFO) solution (approx. 20 mmol in DCM)

  • Methyl 4-pentynoate (2.24 g, 20 mmol, 1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (Solid or Sat. Aq. Solution)

  • Solvent: DCM (from DBFO step)

Procedure:

  • Place the DCM solution of DBFO (20 mmol) and Methyl 4-pentynoate (1.0 equiv) in a flask.

  • Base Addition:

    • Method A (Solid Base): Add solid NaHCO₃ (2.5 equiv) slowly to the stirring solution at room temperature.

    • Method B (Biphasic): Add saturated aqueous NaHCO₃ slowly.

  • Stir the reaction vigorously at room temperature for 12–16 hours. The base triggers the dehydrobromination of DBFO to form bromonitrile oxide (Br-C≡N→O), which immediately undergoes cycloaddition with the alkyne.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The DBFO spot will disappear, and a new less polar spot (product) will appear.

  • Work-up:

    • Dilute with water (50 mL).

    • Separate the organic layer.

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

Stage 4: Purification & Characterization

Purification:

  • Technique: Flash Column Chromatography (Silica Gel).[2]

  • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5 → End 80:20).

  • Observation: The 3,5-disubstituted isomer (Target) is typically the major product and elutes after non-polar impurities but before any 3,4-isomer (minor byproduct).

Data Table: Characterization Targets

Analytical MethodExpected Signal / ValueStructural Assignment
Physical State Off-white to pale yellow solid/oil-
¹H NMR (CDCl₃) δ ~6.30 ppm (s, 1H)H-4 (Isoxazole ring proton)
δ ~3.70 ppm (s, 3H)-OCH₃ (Methyl ester)
δ ~3.05 ppm (t, 2H)-CH₂- (Adjacent to isoxazole)
δ ~2.70 ppm (t, 2H)-CH₂- (Adjacent to carbonyl)
¹³C NMR ~172 ppm (C=O), ~160 ppm (C-5), ~140 ppm (C-3), ~105 ppm (C-4)Isoxazole & Ester carbons
MS (ESI+) m/z 234/236 [M+H]⁺Distinct 1:1 isotopic pattern (⁷⁹Br/⁸¹Br)

Troubleshooting & Optimization

Regioselectivity Issues

While terminal alkynes strongly favor the 3,5-isomer (Target), steric bulk on the alkyne can influence this. Methyl 4-pentynoate is unhindered, so >95% regioselectivity is expected.

  • Solution: If the 3,4-isomer is detected (>5%), use a slower addition rate of the base to keep the nitrile oxide concentration low, favoring the thermodynamically controlled cycloaddition.

Safety: Handling Nitrile Oxides

Dibromoformaldoxime and Bromonitrile oxide are high-energy species.

  • Never heat the DBFO isolation step above 40 °C.

  • Scale Limits: For batches >10g, use a continuous flow reactor (as described by Ley et al.) to minimize the active volume of hazardous intermediates.

References

  • Continuous Preparation of DBFO: Use of dibromoformaldoxime in flow for isoxazole synthesis.[4][5] Reference: O'Brien, M., et al. "Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3-bromoisoxazolines." Organic & Biomolecular Chemistry, 2012.[4]

  • General Isoxazole Synthesis: Methodology for [3+2] cycloaddition of nitrile oxides. Reference: Himo, F., et al. "Cycloaddition reactions of nitrile oxides with alkenes and alkynes: On the mechanism and regioselectivity." Journal of the American Chemical Society, 2005.

  • Commercial Availability & CAS Verification: this compound (CAS 861543-76-2).[6][7][8] Source: Fluorochem Product Catalog.

Sources

Application Note: Isoxazole Scaffold Functionalization in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Utilizing Methyl 3-(3-bromoisoxazol-5-yl)propanoate as a Core Scaffold for Kinase and Bromodomain Inhibitor Synthesis.

Executive Summary

This compound (referred to herein as MBIP ) is a high-value heterocyclic building block. While not a drug in itself, it represents a "privileged scaffold" in medicinal chemistry.[1] Its structural utility lies in its bifunctionality: the 3-bromo position serves as an electrophilic "head" for palladium-catalyzed cross-coupling (mimicking the ATP-binding motif of kinase inhibitors), while the propanoate ester serves as a flexible "tail" for optimizing solubility and pharmacokinetic (ADME) profiles.

This Application Note provides a validated roadmap for researchers to utilize MBIP in Fragment-Based Drug Discovery (FBDD), specifically targeting oncogenic kinases (e.g., VEGFR, EGFR) and epigenetic readers (BRD4).

Chemical Utility & Rationale

The isoxazole ring acts as a bioisostere for pyridine and benzene rings, offering improved metabolic stability and unique hydrogen-bonding capabilities.

Structural Logic (SAR)
  • The "Head" (C3-Bromo): This is the "Warhead Attachment Point." Through Suzuki-Miyaura or Stille coupling, researchers can attach aryl/heteroaryl groups that occupy the hydrophobic pocket of target enzymes (e.g., the adenine binding pocket of kinases).

  • The "Tail" (C5-Propanoate): This aliphatic chain positions the ester group towards the solvent-exposed region of the protein. It can be hydrolyzed to a carboxylic acid (for solubility) or converted to an amide to pick up additional hydrogen-bonding interactions.

DOT Diagram: Synthetic Utility Map

The following diagram illustrates the divergent synthesis pathways available from the MBIP core.

MBIP_Utility Core This compound (MBIP Scaffold) Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Path A: C3 Functionalization Sonogashira Sonogashira Coupling (Alkyne insertion) Core->Sonogashira Path B: C3 Functionalization Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis Path C: Tail Modification Target1 Biaryl Isoxazoles (Kinase Inhibitors) Suzuki->Target1 Target2 Alkynyl Isoxazoles (Conformationally Restricted) Sonogashira->Target2 Target3 Carboxylic Acids (Improved Solubility) Hydrolysis->Target3 Amidation Amide Coupling (EDC/HOBt) Target4 Targeted Amides (Solvent Channel Interaction) Amidation->Target4 Target3->Amidation Derivatization

Figure 1: Divergent synthetic pathways from the MBIP scaffold allow for rapid library generation.

Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

This protocol attaches an aryl group to the 3-position. The choice of catalyst is critical; Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to minimize dehalogenation side products and ensure high yields with electron-deficient isoxazoles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, dissolve MBIP (1.0 mmol) and the chosen aryl boronic acid (1.2 mmol) in 1,4-Dioxane (5 mL).

  • Degassing: Bubble nitrogen through the solution for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acids).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 mmol) and aqueous K₂CO₃ (3.0 mmol).

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours under inert atmosphere (N₂). Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute with EtOAc and wash with water/brine.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the starting material bromine peak in LC-MS.

  • Common Pitfall: If the isoxazole ring opens (forming a nitrile), lower the reaction temperature and switch to a milder base like NaHCO₃.

Protocol B: Ester Hydrolysis & Amide Coupling (Tail Optimization)

After establishing the "Head" group, the propanoate tail is modified to tune physicochemical properties.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the Suzuki product (from Protocol A) in THF/Water (3:1). Add LiOH (2.0 equiv) and stir at RT for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid.

  • Activation: Dissolve the dried acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Coupling: Add the desired amine (R-NH₂, 1.1 equiv) and stir at RT for 4–12 hours.

  • Isolation: Pour into ice water. If solid precipitates, filter; otherwise, extract with EtOAc.

Biological Screening Strategy

Once a library of derivatives is synthesized, they must be screened for anticancer activity.

Biological Workflow Logic

The screening cascade moves from biochemical precision (enzyme inhibition) to cellular reality (cytotoxicity).

Bio_Screening Library Synthesized MBIP Library Biochem Tier 1: Kinase/BRD4 Binding Assay (FRET / TR-FRET) Library->Biochem High Throughput Cell Tier 2: Cellular Cytotoxicity (MTT / CellTiter-Glo) Biochem->Cell Hits (<1 µM) Selectivity Tier 3: Selectivity Profiling (Panel of 50+ Kinases) Cell->Selectivity Potent Compounds Lead Lead Candidate Selectivity->Lead Selective Profile

Figure 2: Screening cascade for identifying lead candidates from MBIP-derived libraries.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ of the new derivatives against cancer cell lines (e.g., MCF-7, HeLa, or HepG2).

Methodology:

  • Seeding: Plate cancer cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Dissolve MBIP derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Crucial: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO and read absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.

Data Interpretation & Reference Values

When analyzing your MBIP-derived library, compare results against these expected benchmarks for isoxazole-based inhibitors.

ParameterAssay TypeTarget Criteria (Hit)Target Criteria (Lead)
Potency Kinase FRETIC₅₀ < 1 µMIC₅₀ < 50 nM
Cytotoxicity MTT (Cancer Cells)IC₅₀ < 10 µMIC₅₀ < 1 µM
Selectivity Kinase Panel> 10-fold vs off-targets> 50-fold vs off-targets
Solubility Kinetic Solubility> 10 µM> 50 µM

Causality Note: If potency is high in the biochemical assay but low in the cellular assay (MTT), the propanoate tail is likely too hydrophobic. Use Protocol B to convert the ester to a hydrophilic amide or free acid to improve cell permeability.

References

  • Isoxazole Scaffold Utility

    • Title: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
    • Source: PubMed / Future Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Suzuki Coupling Protocol

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Target Context (BRD4/Kinase)

    • Title: Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl)
    • Source: PubMed Central.
    • URL:[Link]

  • General Isoxazole Chemistry

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[2][3][4][5][6][7][8]

    • Source: RSC Advances / PubMed.
    • URL:[Link]

Sources

Application Note: Methyl 3-(3-bromoisoxazol-5-yl)propanoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS: 861543-76-2) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple heteroaryl fragments, this molecule offers dual-vector expandability : the C3-bromine atom serves as a handle for cross-coupling (Suzuki/Sonogashira) to access hydrophobic pockets, while the C5-propanoate tail provides a solubilizing linker amenable to hydrolysis and amide coupling.

This guide details the physicochemical suitability of this fragment, specific protocols for its "growth" via palladium-catalyzed cross-coupling, and biophysical screening methodologies (STD-NMR) to validate its binding mode, with particular emphasis on exploiting halogen bonding interactions.

Part 1: Physicochemical Profile & FBDD Suitability

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that subsequent chemical elaboration does not result in lead compounds with poor drug-like properties. This compound is an exemplary "lead-like" fragment.

Table 1: Physicochemical Properties vs. Rule of Three
PropertyValue (Calc.)Rule of Three LimitStatusSignificance
Molecular Weight 234.05 Da< 300 DaPass Allows addition of ~200 Da during optimization.
cLogP 1.45< 3.0Pass Balances solubility with membrane permeability.
H-Bond Donors 0< 3Pass Reduces desolvation penalty upon binding.
H-Bond Acceptors 3 (N, O, O)< 3Pass Facilitates specific polar interactions.
Rotatable Bonds 4< 3 (Flexible)BorderlineThe propanoate tail adds flexibility, aiding solubility but potentially increasing entropic penalty.
PSA 52 Ų< 60 ŲPass Good polar surface area for oral bioavailability.
Structural Logic: The Isoxazole Dipole

The isoxazole ring is not merely a spacer; it is a bioisostere for amide bonds and possesses a significant dipole moment. This allows it to engage in


-

stacking interactions with aromatic residues (Phe, Tyr, Trp) while the ring nitrogen and oxygen can serve as weak acceptors.

Part 2: Synthetic Utility (The "Grow" Strategy)

The primary utility of this fragment lies in its orthogonality. The bromine at position 3 is electronically activated for oxidative addition by Palladium(0), while the ester at position 5 remains stable under cross-coupling conditions, preserving a vector for later library generation.

Diagram 1: Synthetic Divergence Workflow

This diagram illustrates the logical flow from the parent fragment to diverse chemical space.

G Fragment This compound (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C3-Aryl Extension) Fragment->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Ester Hydrolysis (LiOH/THF) Fragment->Hydrolysis Vector 2 Activation HalogenBond Halogen Bonding (Direct Interaction) Fragment->HalogenBond Br as Sigma-Hole Donor Suzuki->Hydrolysis Sequential Funct. Amide Amide Coupling (Library Generation) Hydrolysis->Amide HATU, R-NH2

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-Bromine and C5-Propanoate ester.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Objective: To extend the fragment at the 3-position with an aryl/heteroaryl group. Critical Challenge: Isoxazoles are sensitive to strong bases (e.g., NaOtBu), which can trigger ring opening (Kemp elimination-like mechanisms). We utilize mild carbonate bases and controlled temperatures.

Materials:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the isoxazole fragment (1.0 equiv) and the aryl boronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%). Note: This catalyst is preferred over Pd(PPh₃)₄ for electron-deficient heterocycles to prevent homocoupling.

  • Solvation: Add 1,4-Dioxane (concentration ~0.1 M) and degas the mixture by bubbling nitrogen for 5 minutes.

  • Base Addition: Add the aqueous K₂CO₃ solution. The biphasic system helps moderate the basicity experienced by the isoxazole ring.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours (thermal) or 100°C for 30 mins (microwave). Warning: Do not exceed 110°C to avoid ester hydrolysis or ring degradation.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Objective: To validate binding of the fragment to the target protein and map the interaction epitope. Mechanistic Insight: The bromine atom often acts as a "sigma-hole" donor (halogen bond) to backbone carbonyls in the protein pocket.

Materials:

  • Target Protein (20 µM in deuterated buffer)

  • Fragment (1 mM, 50-fold excess)

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.

Step-by-Step Procedure:

  • Sample Prep: Prepare a sample containing 20 µM protein and 1 mM fragment. Prepare a reference sample with only the fragment (no protein).

  • Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff on Bruker).

  • Saturation: Apply on-resonance irradiation at a region of the protein spectrum devoid of ligand signals (e.g., -1.0 ppm or 12 ppm) for 2 seconds (Gaussian train pulses).

  • Off-Resonance: Apply off-resonance irradiation at 30 ppm.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Analysis:

    • Positive STD Signal: Indicates binding.

    • Epitope Mapping: Compare the integral intensity of the Propanoate protons vs. the Isoxazole ring proton. If the Isoxazole signal is stronger, the aromatic ring (and likely the Br) is buried in the pocket.

Part 4: Mechanistic Insight - Halogen Bonding[1]

The bromine atom at the C3 position is not merely a hydrophobic bulk. In the context of the electron-withdrawing isoxazole ring, the bromine develops a region of positive electrostatic potential on its outer cap, known as the


-hole .
  • Interaction Type: Attractive interaction between the Br

    
    -hole (+) and a Lewis base (e.g., backbone C=O, His nitrogen) on the protein.
    
  • Geometry: Highly directional (C-Br···O angle ≈ 180°).

  • FBDD Implication: When screening this fragment, hit validation should involve checking for potential halogen bonding partners in the crystal structure or homology model. Replacing Br with Methyl (similar size, no

    
    -hole) can validate if the affinity is driven by halogen bonding.
    
Diagram 2: Halogen Bonding Mechanism

Visualizing the directional interaction critical for this fragment's efficacy.

HalogenBond Isoxazole Isoxazole Ring (Electron Withdrawing) Bromine Bromine Atom (Sigma-Hole +) Isoxazole->Bromine Inductive Effect Protein Protein Backbone (Carbonyl Oxygen -) Bromine->Protein Halogen Bond (180° Directional)

Caption: The electron-poor isoxazole ring enhances the bromine sigma-hole, facilitating directional bonding with protein nucleophiles.

References

  • Fragment-based discovery of bromodomain inhibitors. Bamborough, P. et al. Journal of Medicinal Chemistry, 2012.[1] Link

    • Context: Establishes isoxazoles as privileged scaffolds for bromodomain (BET) targets.
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery. Wilcken, R. et al. Frontiers in Molecular Biosciences, 2019. Link

    • Context: details the theory and application of halogen-enriched fragment libraries (HEFLibs).
  • Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate. RSC Advances, 2016. Link

    • Context: Demonstrates the synthetic utility of similar propanoate-linked heterocycles in ligand design.
  • Suzuki-Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles. The Journal of Organic Chemistry, 2011. Link

    • Context: Provides specific conditions for coupling sensitive isoxazole species.
  • The Isoxazole Ring System: Stability and Reactivity. BenchChem Technical Guides. Link

    • Context: General reference for the base-sensitivity of the isoxazole ring during synthesis.

Sources

Application Note: Methyl 3-(3-bromoisoxazol-5-yl)propanoate as a Divergent Scaffold in Heterocyclic Library Construction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for medicinal chemists and process scientists. It prioritizes actionable protocols, mechanistic insight, and data-driven optimization strategies for utilizing Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS: 861543-76-2).

Executive Summary & Strategic Value

This compound represents a "linchpin" scaffold in modern drug discovery. Its value lies in its bifunctional orthogonality :

  • The C3-Bromine handle: A chemically distinct electrophile positioned for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), allowing for the introduction of aromatic diversity vectors.

  • The C5-Propanoate tail: A flexible aliphatic ester ready for hydrolysis, amidation, or reduction, serving as a linker to solubilizing groups or additional pharmacophores.

  • The Isoxazole Core: A proven bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and unique hydrogen-bond acceptor properties (pKa ~ -3.0).

This guide details the synthesis, functionalization, and application of this building block, specifically addressing the kinetic challenges associated with 3-haloisoxazoles.

Structural Analysis & Reactivity Profile[1]

The 3-bromoisoxazole moiety is electronically unique. Unlike typical aryl bromides, the electron-deficient nature of the isoxazole ring renders the C3-Br bond less reactive toward oxidative addition by palladium(0) species. Furthermore, the N-O bond is susceptible to reductive cleavage under harsh conditions.

Key Reactivity Rules:

  • Suzuki Coupling: Requires electron-rich, bulky phosphine ligands (e.g.,

    
    , XPhos) to facilitate oxidative addition.
    
  • Nucleophilic Substitution (

    
    ):  The C3 position is generally inert to thermal 
    
    
    
    unless activated by microwave irradiation or strong phosphazene bases.[1]
  • Base Sensitivity: The C5-proton is acidic; strong bases (LDA, n-BuLi) may cause deprotonation at the C4 position or ring fragmentation.

Visualization: Reactivity Flowchart

Caption: Divergent synthetic pathways from the core scaffold. Blue paths denote C3-functionalization; Green paths denote side-chain modification; Red dashed path indicates ring cleavage.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves a [3+2] cycloaddition.

Reaction: Dibromoformaldoxime + Methyl 4-pentynoate


 Product

Reagents:

  • Methyl 4-pentynoate (1.0 equiv)

  • Dibromoformaldoxime (1.2 equiv)

  • 
     (3.0 equiv) or 
    
    
    
    (Caution: Exothermic)
  • Solvent: Ethyl Acetate/Water (biphasic) or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 4-pentynoate (10 mmol) and dibromoformaldoxime (12 mmol) in Ethyl Acetate (50 mL).

  • Cycloaddition: Add a saturated aqueous solution of

    
     (30 mmol) dropwise over 30 minutes at 0°C. Mechanistic Note: The base generates the transient bromonitrile oxide dipole in situ, which immediately reacts with the alkyne.
    
  • Workup: Stir at room temperature for 12 hours. Separate the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     should show the characteristic isoxazole singlet at C4 (
    
    
    
    ppm).
Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling

Challenge: 3-Bromoisoxazoles are poor electrophiles. Standard conditions (


) often fail or result in homocoupling.
Solution:  Use electron-rich, sterically demanding ligands.

Optimized Conditions:

Parameter Condition Rationale

| Catalyst |


 (2 mol%) | Source of Pd(0) without interfering ligands. |
| Ligand  | 

(4-6 mol%) | Bulky, electron-rich phosphine accelerates oxidative addition into C-Br bond [1]. | | Base |

(2.0 equiv) | Anhydrous mild base prevents ester hydrolysis. | | Solvent | 1,4-Dioxane / Water (10:1) | Aqueous component promotes the transmetallation step. | | Temp | 80-100°C | Required to overcome activation energy barrier. |

Procedure:

  • Charge a reaction vial with this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (2.0 equiv), 
    
    
    
    , and ligand.
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed Dioxane/Water.

  • Heat to 90°C for 4-16 hours.

  • Filter through Celite and purify.

Protocol C: Side-Chain Modification (TSPO Ligand Synthesis)

This scaffold is a precursor for ligands targeting the Translocator Protein (TSPO), used in neuroinflammation imaging [2].

  • Hydrolysis: Treat the ester with

    
     (2 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to isolate the free acid.
    
  • Amidation: React the free acid with a substituted aniline or tryptamine derivative using T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

    • Why T3P? It avoids the racemization often seen with carbodiimides and offers easy workup (water-soluble byproducts).

Mechanistic & Structural Insights

Pharmacophore Mapping

The isoxazole ring serves as a rigid spacer that orients the C3-aryl group and the C5-alkyl chain at a specific angle (


), mimicking the geometry of cis-amide bonds found in peptides.

Caption: Pharmacophore orientation. The isoxazole core rigidly separates the hydrophobic domain from the polar binding tail.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Suzuki Incomplete oxidative additionSwitch to XPhos Pd G3 or increasing catalyst loading. Ensure strict oxygen-free conditions.
Ester Hydrolysis Base too strong/wetUse anhydrous

or

. Avoid hydroxide bases.
Regioisomers in Synthesis Wrong dipole formationEnsure slow addition of base to the dibromoformaldoxime to prevent dimerization of the nitrile oxide.

References

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. Source: ResearchGate / Chem. Pharm. Bull. Context: Establishes the necessity of bulky phosphine ligands (

    
    ) for 3-bromoisoxazole coupling.
    URL:[Link]
    
  • Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. Source: RSC Advances Context: Illustrates the use of similar isoxazole/heterocyclic propanoate scaffolds in TSPO ligand design for medical imaging. URL:[Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Source: Organic Letters (ACS) Context: Discusses the inert nature of 3-bromoisoxazoles toward thermal

    
     and alternative strategies.
    URL:[Link]
    

Sources

Technical Guide: Scalable Synthesis of Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the laboratory-scale synthesis of Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS 861543-76-2), a versatile heterocyclic building block. The protocol utilizes a robust [3+2] dipolar cycloaddition strategy between in situ generated bromonitrile oxide and methyl 4-pentynoate. This guide emphasizes safety (handling lachrymatory intermediates), regiocontrol, and scalability, providing a self-validating workflow for medicinal chemists.

Strategic Overview & Retrosynthesis

The 3-bromoisoxazole scaffold is a critical pharmacophore and a "privileged structure" in drug discovery, serving as a bioisostere for carboxylic acids or as a masked 1,3-dicarbonyl equivalent. The bromine atom at the C3 position is particularly valuable, offering a handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to diversify the core.

Retrosynthetic Analysis

Direct bromination of the isoxazole ring typically yields the 4-bromo isomer due to the directing effects of the heteroatoms. Therefore, the 3-bromo-5-substituted pattern is best accessed via the cycloaddition of bromonitrile oxide with a terminal alkyne.

  • Target: this compound[1]

  • Disconnection: C3-C4 / O1-C5 bond formation.

  • Key Intermediates:

    • Dipole: Bromonitrile oxide (generated from Dibromoformaldoxime , DBFO).[2]

    • Dipolarophile: Methyl 4-pentynoate (Terminal alkyne controls regioselectivity).

Retrosynthesis Target Target: This compound Precursors Precursors: Bromonitrile Oxide + Methyl 4-pentynoate Target->Precursors [3+2] Cycloaddition DBFO Reagent Source: Dibromoformaldoxime (DBFO) Precursors->DBFO In situ Generation

Figure 1: Retrosynthetic strategy relying on the regioselective [3+2] cycloaddition.

Safety & Handling Protocols

Critical Hazard: Dibromoformaldoxime (DBFO)[3]
  • Nature: DBFO (

    
    ) is a potent lachrymator  and skin irritant.
    
  • Control: All operations involving DBFO must be conducted in a well-ventilated fume hood .

  • Decontamination: Glassware contacting DBFO should be rinsed with a dilute sodium bisulfite solution before removal from the hood.

  • Waste: Quench aqueous waste streams containing trace nitrile oxides with sodium bisulfite to prevent delayed exothermic decomposition.

Experimental Protocols

Step 1: Synthesis of Hydroxyiminoacetic Acid (Oxime Precursor)

Rationale: Glyoxylic acid is condensed with hydroxylamine to form the oxime, the substrate for bromination.[3][4]

Reagents:

  • Glyoxylic acid monohydrate (or 50% aq. solution)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Water[5][6]

Procedure:

  • Dissolve Hydroxylamine HCl (1.1 equiv) in a minimum volume of water.

  • Add Glyoxylic acid (1.0 equiv) slowly at room temperature (RT). Note: Exothermic.

  • Stir the mixture at RT for 2–4 hours.

  • Concentrate the solution under reduced pressure (or lyophilize) to afford Hydroxyiminoacetic acid as a white solid.

  • QC Check:

    
     NMR (
    
    
    
    ) should show a singlet (aldoxime proton) around
    
    
    7.5 ppm.
Step 2: Synthesis of Dibromoformaldoxime (DBFO)

Rationale: Electrophilic bromination of the oxime yields the key dipole precursor.

Reagents:

  • Hydroxyiminoacetic acid (from Step 1)[3][4]

  • Sodium Bicarbonate (

    
    )[6]
    
  • Bromine (

    
    )[4][7]
    
  • Dichloromethane (DCM) / Water

Procedure:

  • Dissolve Hydroxyiminoacetic acid (10 g, 112 mmol) in water (50 mL).

  • Extract with ether or use the aqueous phase directly if proceeding to bromination in water. Standard Protocol: Dissolve in water, cool to 0°C.

  • Add

    
      (1 equiv) slowly to neutralize the acid.
    
  • Add Bromine (

    
    , 1.0 equiv) dropwise over 1 hour at 0–5°C. Observation: The red color of bromine should persist briefly before fading.
    
  • Critical Step: The reaction involves decarboxylative bromination.

    
     evolution will be observed.
    
  • Extract the mixture with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate carefully (DBFO is volatile and lachrymatory) to yield Dibromoformaldoxime  as a crystalline solid.
    
    • Yield: Typically 60–75%.

    • Storage: Store at -20°C. Use within 1 week.

Step 3: [3+2] Cycloaddition (The Coupling)

Rationale: Base-mediated dehydrohalogenation of DBFO generates bromonitrile oxide, which is trapped by the alkyne.

Reagents:

  • Dipolarophile: Methyl 4-pentynoate (1.0 equiv)

  • Precursor: Dibromoformaldoxime (DBFO) (1.2 – 1.5 equiv)

  • Base: Potassium Hydrogen Carbonate (

    
    ) or 
    
    
    
    (3.0 equiv)
  • Solvent: Ethyl Acetate / Water (Biphasic system) or DMF (Homogeneous)

    • Recommendation:EtOAc/Water allows for easy workup and moderates the reaction rate.

Procedure:

  • Setup: In a round-bottom flask, dissolve Methyl 4-pentynoate (1.0 g, 8.9 mmol) in Ethyl Acetate (20 mL).

  • Add a solution of

    
      (2.67 g, 26.7 mmol) in Water  (5 mL). The mixture will be biphasic.
    
  • Addition: Dissolve DBFO (2.7 g, 13.3 mmol) in a small volume of EtOAc. Add this solution dropwise to the vigorously stirred reaction mixture over 2–4 hours at RT.

    • Why Dropwise? Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization to furoxan (a common side product).

  • Monitoring: Stir overnight at RT. Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot should disappear.

  • Workup:

    • Separate the phases.

    • Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with 1N HCl (to remove basic impurities), then brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude residue is often a yellow oil.

    • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Regioselectivity:[6][8][9][10][11][12] The 3-bromo-5-substituted isomer is the major product (>95%).

Data Summary Table
ParameterSpecificationNotes
Limiting Reagent Methyl 4-pentynoate1.0 Equiv
Reagent Dibromoformaldoxime (DBFO)1.2 - 1.5 Equiv (Slow addition)
Base

or

3.0 Equiv (Neutralizes HBr)
Solvent System EtOAc / Water (4:1)Biphasic promotes clean reaction
Temperature 20°C - 25°CHigher temps promote dimerization
Yield 75% - 85%High efficiency

Workflow Diagram

Workflow cluster_prep Precursor Preparation cluster_reaction Cycloaddition cluster_workup Isolation Step1 Glyoxylic Acid + NH2OH (Oxime Formation) Step2 Bromination (Br2/NaHCO3) (Decarboxylative Bromination) Step1->Step2 DBFO Isolate Dibromoformaldoxime (Crystalline Solid) Step2->DBFO Add Slow Addition of DBFO (Over 2-4 Hours) DBFO->Add Dissolve in EtOAc Mix Biphasic Mixture: Methyl 4-pentynoate + KHCO3 (EtOAc / Water) Mix->Add React Stir Overnight @ RT Add->React Extract Phase Separation & Extraction React->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify Final Product: This compound Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.[4][13][14][15]

Characterization & Validation

Expected Analytical Data
  • Appearance: White to off-white solid or clear oil (crystallizes upon standing/chilling).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.30 (s, 1H, Isoxazole-H4 ) – Diagnostic signal.
      
    • 
       3.70 (s, 3H, 
      
      
      
      ).
    • 
       3.05 (t, 2H, Isoxazole-
      
      
      
      ).
    • 
       2.70 (t, 2H, 
      
      
      
      -Carbonyl).
  • 
     NMR: 
    
    • Expected peaks: Carbonyl (~172 ppm), C5-Isoxazole (~170 ppm), C3-Isoxazole (~140 ppm), C4-Isoxazole (~105 ppm).

  • Mass Spectrometry (ESI):

    • 
       calculated for 
      
      
      
      : ~234.0/236.0 (1:1 isotopic pattern for Br).
Troubleshooting Guide
  • Low Yield: Usually due to fast addition of DBFO causing dimerization (formation of furoxan). Solution: Slow down the addition rate or use a syringe pump.

  • Regioisomer Contamination: Rare with terminal alkynes. If observed, ensure the alkyne is pure and the temperature is kept at RT.

  • Incomplete Reaction: If alkyne remains, add another 0.2–0.5 equiv of DBFO and base.

References

  • Synthesis of Dibromoformaldoxime

    • Halling, K., Thomsen, I., & Torssell, K. B. G. (1989). "Carboxy- and Cyano-Hydroxylation of Alkenes. Synthesis of 3-Hydroxy-4-amino Acids and Butyrolactones via the Isoxazoline Route."[2] European Journal of Organic Chemistry.[2] Link

  • Cycloaddition Methodology (Biphasic)

    • De Sarlo, F., & Guarna, A. (1986). "Process for the preparation of 3,5-disubstituted isoxazoles." European Patent EP0207955A1. Link

  • Continuous Flow & Safety of DBFO

    • M. O'Brien et al. (2017).[3] "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines." Organic Process Research & Development. Link

  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Houk, K. N., et al. (2016).[8] "Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Application Note: Analytical Characterization of Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026


H

BrNO

Molecular Weight: 234.05 g/mol

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Methyl 3-(3-bromoisoxazol-5-yl)propanoate is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical candidates. Its core features—a 3-bromoisoxazole ring and a methyl propanoate side chain—provide two distinct handles for orthogonal functionalization: the bromine atom facilitates metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions (


Ar), while the ester functionality allows for hydrolysis, reduction, or amidation.

Due to the sensitivity of the ester group to hydrolysis and the potential for regioisomeric impurities during isoxazole ring closure, rigorous analytical characterization is required. This guide outlines a self-validating analytical workflow to ensure the identity and purity of this intermediate.

Key Physicochemical Properties (Predicted)
PropertyValue/Description
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in CH

Cl

, EtOAc, MeOH, DMSO; Insoluble in water
Stability Moisture sensitive (ester hydrolysis); Light sensitive (aryl bromide)

Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

Objective: Definitive structural confirmation and regioisomer differentiation.

Protocol
  • Instrument: 400 MHz or higher field strength recommended.[1]

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is preferred for resolution. DMSO-
    
    
    may be used if water suppression is required.
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 
      
      
      
      1.0 s (ensure quantitative integration of the unique aromatic proton).
    • Scans: 16–64.

Analysis & Expected Shifts

The structure is confirmed by the presence of a unique singlet for the isoxazole C4-proton and the characteristic propanoate side chain pattern.

MoietyTypeShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Isoxazole H4 Aromatic6.35 – 6.45 Singlet (

)
1HDiagnostic peak. Absence of splitting confirms 3,5-substitution pattern. A shift >6.5 ppm may indicate the 5-bromo-3-alkyl regioisomer.
Ester Methyl O-CH

3.65 – 3.75 Singlet (

)
3HSharp singlet. Broadening indicates hydrolysis to acid.

-CH

Aliphatic3.05 – 3.15 Triplet (

)
2HDeshielded by the aromatic isoxazole ring.

-CH

Aliphatic2.70 – 2.80 Triplet (

)
2HAdjacent to the carbonyl group.

Self-Validating Check: Calculate the integration ratio of the Ester Methyl (3H) to the Isoxazole H4 (1H) . A deviation of >5% from the theoretical 3:1 ratio suggests the presence of non-isoxazole impurities or incomplete solvent removal.

Method B: High-Performance Liquid Chromatography (HPLC)

Objective: Purity profiling and quantification of the free acid impurity (3-(3-bromoisoxazol-5-yl)propanoic acid).

Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or H

    
    PO
    
    
    
    for non-MS detection).
  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isoxazole absorption) and 210 nm (Ester carbonyl).

  • Gradient:

    • 0–2 min: 10% B (Equilibration)

    • 2–12 min: 10%

      
       90% B (Linear Ramp)
      
    • 12–15 min: 90% B (Wash)

Interpretation
  • Main Peak: The target ester is less polar and will elute later in the gradient (approx. 7–9 min depending on dead volume).

  • Impurity (Hydrolysis): The corresponding carboxylic acid is more polar and will elute significantly earlier (approx. 3–5 min).

  • Impurity (Regioisomer): 5-bromo-3-alkyl isomers often have slightly different retention times due to dipole moment variations.

Method C: LC-Mass Spectrometry (LC-MS)

Objective: Validation of the halogenation state via isotopic abundance.

Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: 100 – 400

    
    .
    
  • Solvent System: Water/MeCN with 0.1% Formic Acid (Avoid trifluoroacetic acid if high sensitivity is needed, as it suppresses ionization).

Isotopic Pattern Analysis

Bromine exists as two stable isotopes,


Br (50.7%) and 

Br (49.3%). This creates a distinctive "doublet" signature in the mass spectrum.
  • Target Ion [M+H]

    
    : 
    
    • 
       234.0 : Corresponds to 
      
      
      
      Br isotope.
    • 
       236.0 : Corresponds to 
      
      
      
      Br isotope.
  • Acceptance Criteria:

    • The intensity ratio of the 234 peak to the 236 peak must be approximately 1:1 .

    • Significant deviation implies loss of bromine (dehalogenation) or contamination with non-brominated analogs.

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for characterizing a new batch of this compound.

G Start Crude Material (this compound) NMR 1H NMR (CDCl3) Check: H4 Singlet & Ester Integration Start->NMR Decision_NMR Does H4 integrate 1:3 vs Methyl Ester? NMR->Decision_NMR LCMS LC-MS (ESI+) Check: Br Isotope Pattern (1:1) Decision_NMR->LCMS Yes Fail_Hydrolysis REJECT: Hydrolysis Detected (Acid impurity present) Decision_NMR->Fail_Hydrolysis No (Methyl low) Decision_LCMS Are m/z 234 & 236 present at 1:1? LCMS->Decision_LCMS HPLC HPLC (C18, UV 254nm) Check: Purity > 95% Decision_LCMS->HPLC Yes Fail_Regio REJECT: Regioisomer/De-Br (Check Synthesis) Decision_LCMS->Fail_Regio No (No Br pattern) Pass RELEASE BATCH Store at 4°C, Desiccated HPLC->Pass Single Peak HPLC->Fail_Hydrolysis Split Peaks

Figure 1: Step-by-step analytical decision matrix for batch release.

References

  • Synthesis and Reactivity of 3-Bromoisoxazolines: Yeung, K.-S. et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 2009, 11(3), 665–668. [Link] (Provides foundational chemistry for 3-bromo-5-substituted isoxazole precursors).

  • General Isoxazole Characterization: Zhu, S. et al. "Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings." Tetrahedron Letters, 2011, 52(31), 4001–4004. [Link] (Details standard NMR and LCMS conditions for high-purity isoxazole derivatives).

  • Compound Registry: National Center for Biotechnology Information. "PubChem Compound Summary for CID 24869678, this compound." [Link] (Verification of CAS 861543-76-2 and molecular formula).

Sources

Troubleshooting & Optimization

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization for Methyl 3-(3-bromoisoxazol-5-yl)propanoate Ticket ID: ISOX-BR-005-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Synthetic Strategy

The synthesis of This compound (CAS: 861543-76-2) is most robustly achieved via a [3+2] dipolar cycloaddition . This involves the reaction of a bromonitrile oxide dipole (generated in situ) with a terminal alkyne dipolarophile.

  • Dipole Precursor: Dibromoformaldoxime (DBF).[1]

  • Dipolarophile: Methyl pent-4-ynoate.

  • Key Challenge: The generated bromonitrile oxide is unstable and prone to dimerization (forming furoxans), which competes kinetically with the desired cycloaddition.

This guide addresses the critical "Yield vs. Purity" trade-off and provides a self-validating protocol to suppress dimerization.

Standard Operating Procedure (Optimized)

Do not use standard "dump and stir" methods for this reaction. The concentration of the transient nitrile oxide must be kept low relative to the alkyne to favor the intermolecular reaction over the bimolecular dimerization.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Methyl pent-4-ynoate 1.0DipolarophileThe limiting reagent (usually).
Dibromoformaldoxime (DBF) 1.2 - 1.5Dipole PrecursorExcess required due to partial dimerization.
KHCO₃ 2.0 - 2.5BaseWeak base prevents ester hydrolysis.
EtOAc / H₂O 1:1 (v/v)Solvent SystemBiphasic system buffers the reaction.
Step-by-Step Protocol
  • Preparation: Dissolve Methyl pent-4-ynoate (1.0 equiv) in Ethyl Acetate (EtOAc).

  • Base Addition: Add a solution of KHCO₃ (2.5 equiv) in water. You now have a biphasic mixture.

  • Controlled Initiation: Cool the mixture to 0°C.

  • The Critical Step (Slow Addition): Dissolve DBF (1.5 equiv) in a minimal amount of EtOAc. Add this solution dropwise over 4–6 hours via a syringe pump.

    • Why? This keeps the instantaneous concentration of bromonitrile oxide low, statistically favoring collision with the alkyne (Synthesis) over collision with itself (Dimerization).

  • Workup: Separate phases. Wash organic layer with brine. Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The furoxan byproduct is less polar and elutes first.

Mechanism & Troubleshooting Logic

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway and the parasitic dimerization.

ReactionPathway DBF Dibromoformaldoxime (Precursor) BNO Bromonitrile Oxide (Transient Dipole) DBF->BNO Dehydrohalogenation Base Base (KHCO3) Base->BNO Target Target Isoxazole (3,5-substituted) BNO->Target + Alkyne (k_cyclo >> k_dimer if [BNO] is low) Furoxan Furoxan Dimer (Side Product) BNO->Furoxan + BNO (Dimerization) Alkyne Methyl pent-4-ynoate (Dipolarophile) Alkyne->Target

Figure 1: Mechanistic pathway showing the competition between the desired [3+2] cycloaddition and the parasitic dimerization of the nitrile oxide.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & High Impurity Profile

User Question: "I am getting <40% yield, and TLC shows a major non-polar spot moving faster than my product. What is it?"

Technical Diagnosis: The fast-moving spot is likely 3,4-dibromo-1,2,5-oxadiazole 2-oxide (Furoxan dimer) . This forms when the generation of the nitrile oxide is faster than its consumption by the alkyne.

Corrective Action:

  • Decrease Addition Rate: Extend the addition time of DBF (or the base) from 1 hour to 6 hours.

  • Increase Alkyne Equivalents: If the alkyne is not the expensive component, use 1.5–2.0 equivalents relative to DBF. This increases the pseudo-first-order rate of the cycloaddition.

  • Temperature Control: Run the reaction at 0°C–10°C. Lower temperatures often suppress dimerization more than cycloaddition.

Issue 2: Regioselectivity (3,5- vs 3,4-isomers)

User Question: "Can I accidentally form the 3,4-substituted isomer (Methyl 3-(3-bromoisoxazol-4-yl)propanoate)?"

Technical Diagnosis: In [3+2] cycloadditions with terminal alkynes, the 3,5-disubstituted isoxazole is heavily favored (typically >95:5) due to steric hindrance and electronic matching (LUMO of dipole + HOMO of dipolarophile).

Validation Protocol:

  • 1H NMR Check: The isoxazole ring proton (H-4) in the 3,5-isomer typically appears as a singlet around 6.3–6.5 ppm . In the 3,4-isomer, the H-5 proton is more deshielded (often >8.0 ppm).

  • NOESY: If unsure, run a NOESY spectrum. In the 3,5-isomer, the ring proton (H-4) will show NOE correlations to the side chain methylene protons.

Issue 3: Ester Hydrolysis

User Question: "My mass spec shows a peak corresponding to the carboxylic acid (M-14). Did I lose the methyl group?"

Technical Diagnosis: You likely used a base that was too strong (e.g., NaOH, KOH) or allowed the reaction to warm up in an aqueous environment for too long.

Corrective Action:

  • Switch Base: Use KHCO₃ or NaHCO₃ . These are strong enough to dehydrohalogenate DBF (pKa ~6) but too weak to rapidly hydrolyze the methyl ester at 0°C–RT.

  • Buffer: If using stronger bases is unavoidable for solubility, use a phosphate buffer (pH 7.0–7.5).

Diagnostic Workflow

Use this decision tree to diagnose yield failures in real-time.

TroubleshootingTree Start Low Yield Observed CheckTLC Check TLC/LCMS Is Furoxan Dimer Present? Start->CheckTLC YesFuroxan YES: Dimer Major Product CheckTLC->YesFuroxan NoFuroxan NO: Unreacted Alkyne Left CheckTLC->NoFuroxan Action1 Decrease Base/DBF Addition Rate (Keep [CNO] low) YesFuroxan->Action1 Action2 Check Reagent Quality (DBF degrades over time) NoFuroxan->Action2 Action3 Increase Temperature slightly (Activation energy issue) NoFuroxan->Action3

Figure 2: Diagnostic decision tree for troubleshooting low yields in nitrile oxide cycloadditions.

References & Authoritative Grounding

  • General Method for 3-Bromoisoxazoles:

    • Title: "Synthesis of 3-bromo-2-isoxazolines and 3-bromoisoxazoles from dibromoformaldoxime."

    • Source:Tetrahedron Letters

    • Context: Establishes DBF as the standard precursor for the 3-bromo core.

    • URL:[Link]

  • Cycloaddition Regioselectivity:

    • Title: "Nitrile Oxide Cycloadditions in the Synthesis of Isoxazoles."

    • Source:Chemical Reviews

    • Context: Explains the steric/electronic drivers for 3,5-selectivity.

    • URL:[Link]

  • Continuous Flow Improvements (Advanced):

    • Title: "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate."

    • Source:Organic Process Research & Development

    • Context: Validates the "slow addition" concept by using flow chemistry to minimize dimerization.

    • URL:[Link]

  • Target Molecule Data:

    • Title: "this compound (CAS 861543-76-2)"[3]

    • Source:PubChem / Fluorochem

    • Context: Verification of chemical structure and commercial availability.

    • URL:[Link]

Sources

Technical Support Center: Purification of Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-(3-bromoisoxazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar brominated isoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and proven field insights to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a substituted heterocyclic compound that presents a unique set of purification challenges. Its polarity, the potential for bromine-related side reactions, and the presence of closely related impurities necessitate a carefully optimized purification strategy. This guide will provide a logical framework for troubleshooting common issues and making informed decisions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities during Column Chromatography

Symptoms:

  • Broad or tailing peaks for the desired product.

  • Co-elution of the product with one or more impurities, as observed by TLC or HPLC analysis of the fractions.

  • Low recovery of pure product despite loading a significant amount of crude material.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent System: The polarity of the eluent is critical for achieving good separation on silica gel.[1]

    • Solution: Systematically screen for the optimal solvent system using thin-layer chromatography (TLC). A good starting point for many isoxazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2][3] If separation is still poor, consider a three-component solvent system, for instance, hexanes/dichloromethane/ethyl acetate, which can offer different selectivity.[4]

  • Overloading the Column: Exceeding the capacity of the stationary phase leads to band broadening and poor separation.

    • Solution: As a general rule, for silica gel flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Compound Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Perform a stability test by spotting your crude mixture on a TLC plate, letting it sit for a few hours, and then eluting it. If new spots appear or the product spot diminishes, your compound may be unstable on silica. In such cases, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.

Problem 2: Product Appears to be an Oil or Fails to Crystallize

Symptoms:

  • After removal of the solvent, the purified product is a persistent oil or gum.

  • Attempts at recrystallization do not yield solid crystals.

Causality and Troubleshooting Steps:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Re-purify the oil by column chromatography using a shallower solvent gradient to improve separation. Analyze the fractions carefully by TLC or HPLC to ensure only the purest fractions are combined.

  • Incorrect Recrystallization Solvent: The choice of solvent is paramount for successful recrystallization.[5]

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. Systematically screen for suitable solvents. For heterocyclic compounds, common choices include ethyl acetate, acetonitrile, or a mixture of solvents like ethyl acetate/hexanes or dichloromethane/hexanes.[6] If the compound is very soluble in a particular solvent, you can try dissolving it and then slowly adding a less polar "anti-solvent" until the solution becomes cloudy, then warming until it is clear again before allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of this compound?

A1: The impurity profile will depend on the synthetic route. However, common impurities in the synthesis of 3-bromoisoxazoles can include:

  • Starting Materials: Unreacted starting materials from the cycloaddition reaction.

  • Regioisomers: If an unsymmetrical alkyne is used in the synthesis, the formation of the other regioisomer (the 3-substituted-5-bromoisoxazole) is a possibility.[1]

  • Hydrolysis Product: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if the reaction or workup conditions are not anhydrous.

  • Debrominated Product: Depending on the reaction conditions and reagents used, some amount of the debrominated product, Methyl 3-(isoxazol-5-yl)propanoate, may be formed.

Q2: How do I choose between column chromatography and recrystallization for purification?

A2: The choice depends on the nature of the crude product and the impurities present.

  • Column Chromatography is generally the first choice for complex mixtures containing multiple components with different polarities. It is a versatile technique that can handle a wide range of sample types.[2][3][4]

  • Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure (e.g., >80-90%).[5] It is particularly effective at removing small amounts of impurities and can often yield a product of very high purity. If your crude product is a solid, a preliminary recrystallization might be a good first step before resorting to chromatography.

Q3: What analytical techniques are essential for confirming the purity and identity of the final product?

A3: A combination of techniques is recommended for full characterization:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is one of the most powerful methods for confirming the identity of the desired product and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for assessing purity. Developing an HPLC method early can be invaluable for tracking purity throughout the synthesis and purification process.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). Start with a low polarity and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No Purity_Check_Recryst Check Purity (TLC/HPLC/NMR) Recrystallization->Purity_Check_Recryst Purity_Check_Column Analyze Fractions (TLC) Column_Chromatography->Purity_Check_Column Pure_Product Pure Product Purity_Check_Recryst->Pure_Product Pure Troubleshoot_Recryst Troubleshoot Recrystallization (e.g., change solvent) Purity_Check_Recryst->Troubleshoot_Recryst Impure Combine_Pure_Fractions Combine Pure Fractions Purity_Check_Column->Combine_Pure_Fractions Pure Fractions Identified Troubleshoot_Column Troubleshoot Chromatography (e.g., change eluent) Purity_Check_Column->Troubleshoot_Column Poor Separation Solvent_Removal Solvent Removal Combine_Pure_Fractions->Solvent_Removal Solvent_Removal->Pure_Product Troubleshoot_Recryst->Column_Chromatography Troubleshoot_Column->Column_Chromatography

Caption: A decision-making workflow for the purification of this compound.

Summary of Key Purification Parameters

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica gel (standard or deactivated), AluminaNone
Mobile Phase/Solvent Hexanes/Ethyl Acetate, Hexanes/DCM/EtOAcEthyl Acetate, Acetonitrile, Ethanol, Hexanes/EtOAc
Key Advantage Versatile for complex mixturesHigh purity for solids, scalable
Potential Challenge Compound degradation, co-elutionFinding a suitable solvent, oiling out

References

  • Zana, A., & Galbiati, A. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ChemistryOpen, 10(8), 834-855. Available from: [Link]

  • Chen, C. H., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(16), 9863-9872. Available from: [Link]

  • Chen, C. H., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(16), 9863-9872. Available from: [Link]

  • ResearchGate. (n.d.). How can I obtain good crystals of heterocyclic organic compounds? Available from: [Link]

  • McClintock, S. P., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1143. Available from: [Link]

  • Zhang, J., et al. (2020). Biosynthesis of alkyne-containing natural products. Chemical Society Reviews, 49(24), 9032-9051. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt) Ligand-Binding Domain. Journal of Medicinal Chemistry, 64(11), 7586-7609. Available from: [Link]

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 2(4), 1-8. Available from: [Link]

  • Draghici, C., et al. (2020). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 25(24), 5941. Available from: [Link]

Sources

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" optimizing reaction conditions (temp, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, actionable advice for researchers working on the synthesis of "Methyl 3-(3-bromoisoxazol-5-yl)propanoate." This guide is structured to address common challenges and frequently asked questions, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Technical Support Center: Synthesis of this compound

The synthesis of this compound is typically a two-step process:

  • Wittig Olefination: Reaction of 3-bromoisoxazole-5-carbaldehyde with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to form the α,β-unsaturated intermediate, methyl (E/Z)-3-(3-bromoisoxazol-5-yl)acrylate.

  • Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the acrylate intermediate to yield the final saturated propanoate product.

This guide will provide troubleshooting and optimization strategies for both of these critical steps.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question: I am seeing very low or no conversion of my 3-bromoisoxazol-5-carbaldehyde in the Wittig reaction. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Wittig reaction, especially with a stabilized ylide, can often be traced back to a few key factors. Here is a systematic approach to troubleshooting this issue:

  • Starting Material Integrity:

    • Aldehyde Purity: Heterocyclic aldehydes can be prone to oxidation or polymerization upon storage.[1] Ensure your 3-bromoisoxazol-5-carbaldehyde is pure. It's advisable to check its purity by NMR or LC-MS before use. If necessary, purify it by column chromatography or recrystallization.

    • Ylide Activity: Methyl (triphenylphosphoranylidene)acetate is a stabilized ylide and is generally less reactive than non-stabilized ylides.[2] It is also sensitive to moisture. Ensure it has been stored under anhydrous conditions. If in doubt, use a fresh batch or prepare it fresh.

  • Reaction Conditions:

    • Temperature: While many Wittig reactions with stabilized ylides proceed at room temperature, the reactivity of the heterocyclic aldehyde may necessitate heating. A gentle increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions and decomposition.[3]

    • Solvent Choice: The solvent can influence the reaction rate. While THF is a common choice, you might consider switching to a more polar aprotic solvent like DMF or acetonitrile, which can sometimes improve the solubility of the reactants and facilitate the reaction.

    • Reaction Time: Stabilized ylides react more slowly than their non-stabilized counterparts.[4] It's crucial to monitor the reaction over an extended period (e.g., 12-24 hours) using TLC or LC-MS to confirm if the reaction is simply slow or has stalled completely.

Question: My Wittig reaction is working, but I'm getting a complex mixture of products, including what appears to be debrominated material. What is happening?

Answer:

The formation of multiple products points towards side reactions or instability of the starting materials or products under the reaction conditions.

  • Stereoisomers (E/Z): With stabilized ylides, the (E)-isomer is typically the major product.[1][2] However, the formation of the (Z)-isomer is also possible. The ratio can be influenced by the solvent and the specific reaction conditions. Separation of these isomers can be challenging, and it may be more practical to proceed with the mixture to the hydrogenation step, as both will yield the same final product.

  • Stability of the Bromoisoxazole Ring: While the isoxazole ring is generally robust, certain conditions can lead to degradation. The basicity of the ylide, although low for a stabilized one, could potentially promote side reactions. If you are using a strong base to generate the ylide in situ, ensure you are using stoichiometric amounts and that the temperature is controlled during addition.

  • Debromination: The loss of the bromine atom is a possibility, especially if there are trace metal impurities or if the reaction is heated for an extended period. Ensure all glassware is scrupulously clean. If debromination is a persistent issue, you may need to re-evaluate the reaction temperature and time, aiming for the mildest conditions that afford a reasonable conversion.

Question: I have successfully synthesized the unsaturated intermediate, but the hydrogenation step is sluggish or incomplete. How can I optimize this reduction?

Answer:

Incomplete hydrogenation is a common issue and can often be resolved by adjusting the catalyst, solvent, or reaction parameters.

  • Catalyst Activity:

    • Catalyst Type: Palladium on carbon (Pd/C) is a standard choice for this type of reduction.[5] Ensure you are using a catalyst with the appropriate loading (typically 5-10 wt%).

    • Catalyst Deactivation: The catalyst can be poisoned by impurities carried over from the Wittig reaction, such as residual triphenylphosphine oxide or sulfur-containing compounds. Purifying the unsaturated intermediate by column chromatography before hydrogenation is highly recommended.

    • Catalyst Loading: If the reaction is slow, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

  • Reaction Conditions:

    • Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, increasing the pressure (e.g., to 50 psi or higher) can significantly accelerate the reaction.

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are generally effective for hydrogenations. Ethyl acetate is also a good option. Ensure the solvent is of high purity and deoxygenated before use.

    • Temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but be mindful that higher temperatures can sometimes lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the temperature of the Wittig reaction?

A1: A systematic approach is best. Start with room temperature and monitor the reaction. If the reaction is slow, incrementally increase the temperature.

Temperature (°C)Expected OutcomePotential Issues
20-25 (Room Temp)Slow but clean reaction. Good starting point.Very slow conversion, may require >24h.
40-50Increased reaction rate.Potential for minor side product formation.
> 60 (Reflux in THF)Faster reaction, but higher risk of side reactions.Increased risk of decomposition or debromination.

Q2: Which solvent should I choose for the Wittig reaction?

A2: The choice of solvent can impact both the reaction rate and the E/Z selectivity. For stabilized ylides, aprotic solvents are generally preferred.

SolventPolarityComments
Tetrahydrofuran (THF)Moderately PolarGood general-purpose solvent, widely used.[1]
Dichloromethane (DCM)Moderately PolarGood solubility for many organics, but lower boiling point.
Acetonitrile (MeCN)Polar AproticCan sometimes accelerate the reaction.
Dimethylformamide (DMF)Polar AproticHigh boiling point, good for sluggish reactions requiring heat. Can be difficult to remove.

Q3: What is a reliable, step-by-step protocol for this synthesis?

A3: The following protocol is a good starting point, based on general procedures for similar transformations. Optimization will likely be necessary.

Step 1: Wittig Olefination

  • To a solution of 3-bromoisoxazole-5-carbaldehyde (1.0 eq) in anhydrous THF (10 mL per mmol of aldehyde), add methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • If the reaction is slow after 4-6 hours, gently heat the mixture to 40-50 °C.

  • Once the aldehyde is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the product (methyl (E/Z)-3-(3-bromoisoxazol-5-yl)acrylate) from triphenylphosphine oxide.

Step 2: Catalytic Hydrogenation

  • Dissolve the purified acrylate intermediate (1.0 eq) in ethanol or ethyl acetate (20 mL per mmol).

  • Add 10% Palladium on carbon (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or H2 generator at 50 psi).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify further by flash column chromatography.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct?

A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity.

  • Chromatography: This is the most reliable method. Triphenylphosphine oxide is more polar than the desired acrylate product and will elute later from a normal-phase silica gel column.

  • Crystallization: If your crude product is a solid, you may be able to selectively crystallize the desired product from a suitable solvent system, leaving the triphenylphosphine oxide in the mother liquor.

  • Precipitation: In some cases, after concentrating the reaction mixture, you can add a non-polar solvent like diethyl ether or hexanes to precipitate the triphenylphosphine oxide, which can then be filtered off.

Visualizations

Overall Reaction Workflow

Reaction_Workflow cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Catalytic Hydrogenation Aldehyde 3-bromoisoxazole- 5-carbaldehyde Wittig_Product Methyl (E/Z)-3-(3-bromoisoxazol-5-yl)acrylate Aldehyde->Wittig_Product THF, 25-50°C Ylide Methyl (triphenylphosphoranylidene)acetate Ylide->Wittig_Product Final_Product Methyl 3-(3-bromoisoxazol- 5-yl)propanoate Wittig_Product->Final_Product Reduction Hydrogenation_Conditions H2, Pd/C Ethanol

Caption: A flowchart of the two-step synthesis.

Troubleshooting Low Wittig Yield

Troubleshooting_Wittig Start Low Wittig Yield Check_Materials Check Purity of Aldehyde & Ylide Start->Check_Materials Impure Purify Materials (Chromatography/ Recrystallization) Check_Materials->Impure Impure Pure Materials are Pure Check_Materials->Pure Pure Optimize_Conditions Optimize Reaction Conditions Impure->Optimize_Conditions Pure->Optimize_Conditions Increase_Temp Increase Temperature (e.g., to 40-50°C) Optimize_Conditions->Increase_Temp Temperature? Change_Solvent Change Solvent (e.g., to MeCN or DMF) Optimize_Conditions->Change_Solvent Solvent? Increase_Time Increase Reaction Time (Monitor by TLC/LC-MS) Optimize_Conditions->Increase_Time Time? Success Improved Yield Increase_Temp->Success Change_Solvent->Success Increase_Time->Success Failure Still Low Yield Consider alternative synthetic route

Caption: A decision tree for troubleshooting low Wittig reaction yields.

Optimizing Hydrogenation

Optimizing_Hydrogenation Start Incomplete Hydrogenation Step1 Purify Acrylate Intermediate Start->Step1 Step2 Increase Catalyst Loading (e.g., 5 -> 10 mol% Pd/C) Step1->Step2 Step3 Increase H2 Pressure (e.g., 1 atm -> 50 psi) Step2->Step3 Step4 Check Solvent (Use high-purity EtOH or EtOAc) Step3->Step4 End Complete Conversion Step4->End

Caption: A flowchart for optimizing the hydrogenation step.

References

  • Synthesis of 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. National Institutes of Health. [Link]

  • Wittig Reaction. Wikipedia. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. [Link]

  • Enantioselective hydrogenation of exocyclic α,β-unsaturated ketones. Sci-Hub. [Link]

Sources

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" troubleshooting failed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for "Methyl 3-(3-bromoisoxazol-5-yl)propanoate." This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. Failed reactions are not just setbacks; they are data points that, when correctly interpreted, lead to robust and successful methodologies.

This document is structured as a dynamic resource, moving from immediate troubleshooting for common failures to broader frequently asked questions that can help prevent issues before they arise.

Part 1: Troubleshooting Guide for Failed Reactions

This section directly addresses the most common issues encountered when using this compound in subsequent synthetic steps, such as cross-coupling, nucleophilic substitution, or modifications to the ester moiety.

Question 1: I'm seeing low to no yield of my desired product. What are the likely causes and how can I fix it?

Low or non-existent yield is the most frequent challenge. The cause can typically be traced back to one of three areas: reagent and substrate integrity, reaction conditions, or competing side reactions. A systematic approach is crucial for diagnosis.

G start Low / No Product Yield reagents 1. Verify Starting Material Integrity start->reagents Begin Diagnosis conditions 2. Scrutinize Reaction Conditions reagents->conditions Materials OK side_reactions 3. Investigate Potential Side Reactions conditions->side_reactions Conditions OK success Improved Yield side_reactions->success Side Reactions Mitigated

Caption: A systematic workflow for troubleshooting low product yields.

Potential Cause A: Reagent & Substrate Integrity

Before optimizing complex parameters, always verify your inputs.

  • Purity of this compound: This starting material should appear as an off-white to light yellow powder.[1] Confirm its identity and purity (>98%) via ¹H NMR, LC-MS, or other appropriate analytical techniques. Impurities from its synthesis can interfere with subsequent reactions.

  • Solvent Anhydrousness: Many reactions, especially palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), are highly sensitive to water. Ensure solvents are freshly dried or from a sealed bottle.

  • Catalyst Activity: Palladium catalysts can degrade over time. If you suspect catalyst deactivation, use a fresh batch or one from a reliable supplier.

  • Reagent Potency: Bases like sodium carbonate or potassium phosphate can be hygroscopic. Use freshly opened or properly stored reagents. Organometallic reagents (e.g., boronic acids) can also degrade.

Potential Cause B: Suboptimal Reaction Conditions

The 3-bromoisoxazole moiety has distinct reactivity patterns. It is often a poor substrate for standard palladium-catalyzed amination reactions.[2] Success frequently requires careful optimization.

  • Temperature: Many transformations on the 3-haloisoxazole ring require elevated temperatures to overcome its relatively low reactivity.[2] If your reaction is sluggish at room temperature or 50-60 °C, consider increasing the temperature incrementally to 80-120 °C. Microwave heating can also be highly effective, dramatically reducing reaction times.[2]

  • Choice of Base: The base must be strong enough to facilitate the reaction but not so harsh that it promotes degradation. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. For SNAr reactions, a strong non-nucleophilic base might be required.

  • Ligand Choice (for Cross-Coupling): The choice of phosphine ligand is critical. If standard ligands like PPh₃ fail, screen more electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) that are known to activate challenging aryl halides.

Potential Cause C: Competing Side Reactions

If starting material is consumed but the desired product is not formed, a side reaction is the likely culprit.

Side Reaction Underlying Cause Diagnostic Clue (e.g., in LC-MS) Corrective Action
Ester Hydrolysis Presence of water under acidic or basic conditions, especially with heat.[3][4][5]Mass peak corresponding to [M-14] (loss of CH₂ from ester hydrolysis to acid).Use strictly anhydrous conditions. If an aqueous workup is necessary, keep it brief and neutral or slightly acidic.
Isoxazole Ring Cleavage Strong nucleophiles or harsh basic conditions (e.g., NaOH, KOH) at elevated temperatures. The N-O bond is the weakest point.[6][7]Complex mixture of unidentifiable polar byproducts.Use a milder base (e.g., K₂CO₃ instead of KOH). Reduce reaction temperature. Avoid strongly nucleophilic conditions where possible.
Debromination Reductive quenching of an organometallic intermediate in cross-coupling reactions or presence of a reducing agent.[8]Mass peak corresponding to [M-79/81] (loss of Br, gain of H).Ensure an inert atmosphere. Screen different catalyst/ligand systems.
Question 2: My reaction is messy, with multiple unexpected spots on TLC/peaks on LC-MS. How can I identify the impurities?

A complex reaction profile points towards multiple competing pathways. Identifying the structure of byproducts is key to understanding what went wrong.

G start Multiple Impurities Detected ms Analyze by LC-MS start->ms mass1 Mass = Product - 14 Da (M-CH₂+H₂O) ms->mass1 Check Mass of Major Impurity mass2 Mass = Product - 78 Da (M-Br+H) mass1->mass2 No res1 Impurity: Carboxylic Acid Cause: Ester Hydrolysis mass1->res1 Yes mass3 Mass = Starting Material mass2->mass3 No res2 Impurity: Debrominated Product Cause: Reductive Cleavage mass2->res2 Yes res3 Incomplete Conversion mass3->res3 Yes other Other Impurities (e.g., Ring Cleavage) mass3->other No

Caption: A decision tree for identifying common reaction byproducts.

Step-by-Step Impurity Analysis Protocol:

  • Obtain Mass Spectra: Use LC-MS to get the mass-to-charge ratio (m/z) of the main starting material, desired product, and major impurities.

  • Identify Hydrolysis Product: Look for a peak with a mass 14 Da lower than your expected product. This corresponds to the replacement of the methyl group (-CH₃, 15 Da) with a proton (-H, 1 Da), indicating hydrolysis of the methyl ester to the carboxylic acid.[9][10]

  • Identify Debromination Product: Look for a peak with a mass approximately 78 Da lower than your product. This corresponds to the replacement of a bromine atom (~79/81 Da) with a hydrogen atom (1 Da).[8]

  • Check for Unreacted Starting Material: A significant peak corresponding to the mass of this compound indicates incomplete conversion. This suggests the reaction is too slow (kinetically limited) or has stalled.

    • Solution: Increase temperature, extend reaction time, or re-evaluate your catalyst and reagent choices.

Part 2: Frequently Asked Questions (FAQs)

What are the key stability considerations for this compound?
  • pH Stability: The isoxazole ring itself is relatively stable in acidic to neutral conditions.[7] However, it can be susceptible to cleavage under strongly basic conditions (pH > 10), especially at elevated temperatures.[7] The ester linkage is labile to both strong acid and strong base, leading to hydrolysis.[3]

  • Thermal Stability: The compound is generally stable at temperatures commonly used for synthesis (up to ~120 °C). However, prolonged heating at high temperatures, especially in the presence of strong bases or nucleophiles, can promote degradation.

  • Storage: Store in a cool, dark, dry place under an inert atmosphere if possible.[1] This minimizes hydrolysis from atmospheric moisture and potential degradation.

Which positions on the molecule are most reactive?
  • C3-Bromo Bond: This is the primary site for synthetic transformations. It is amenable to various palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira) and, under the right conditions, nucleophilic aromatic substitution (SNAr). Note that the reactivity of 3-haloisoxazoles can be lower than other aryl halides, often requiring more forcing conditions.[2]

  • Ester Carbonyl: This group is susceptible to nucleophilic attack. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol (e.g., with LiAlH₄), or converted to an amide.

  • Isoxazole Ring (N-O Bond): This is not a site for functionalization but rather for degradation. It is susceptible to reductive cleavage (e.g., with H₂/Pd) and cleavage by strong bases.[6]

What is a good starting point for a purification protocol?
  • Workup: After the reaction, a typical workup involves quenching the reaction, diluting with an organic solvent like ethyl acetate (EtOAc), washing with water and then brine.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying this type of compound.[11]

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the polarity of your product.

    • Caution: If your product is particularly acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%).

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
  • DeShong, P. et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Available at: [Link]

  • Khalafy, J. et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications. Available at: [Link]

  • D-H. Chen, et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • DeShong, P. et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Larock, R. C. et al. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]

  • Chanda, K. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • YouTube. (2019). synthesis of isoxazoles. Available at: [Link]

  • Chemguide. Hydrolysing esters. Available at: [Link]

  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • ResearchGate. (2002). pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • J&H CHEM. This compound CAS NO.861543-76-2. Available at: [Link]

  • Vedantu. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Available at: [Link]

  • Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]

  • Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Available at: [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Available at: [Link]

  • PMC. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • ResearchGate. (2020). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]

  • ResearchGate. 93 questions with answers in ISOXAZOLES | Science topic. Available at: [Link]

  • Grokipedia. Methyl propionate. Available at: [Link]

  • Journal of the American Chemical Society. Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Pathway

The synthesis of Methyl 3-(3-bromoisoxazol-5-yl)propanoate on a kilogram scale presents unique challenges, primarily centered on the handling of high-energy intermediates and achieving regio-control.[1][2] The industry-standard route involves a [3+2] dipolar cycloaddition between methyl pent-4-ynoate and bromonitrile oxide (generated in situ from dibromoformaldoxime, DBFO).[1][2]

While this route is direct, it is fraught with safety hazards (exothermic decomposition of DBFO) and process stability issues. This guide addresses these specific bottlenecks.

Core Reaction Scheme

ReactionScheme cluster_0 Step 1: Precursor Formation cluster_1 Step 2: [3+2] Cycloaddition Gly Glyoxylic Acid DBFO Dibromoformaldoxime (DBFO) Gly->DBFO + HA, then + Br2 HA Hydroxylamine Br2 Bromine (Br2) BNO [Bromonitrile Oxide] DBFO->BNO - HBr (Base) Alkyne Methyl pent-4-ynoate Product Methyl 3-(3-bromoisoxazol-5-yl) propanoate Alkyne->Product Base Base (KHCO3) BNO->Product + Alkyne [3+2] Cycloaddition

Figure 1: The two-stage synthesis pathway involving the generation of the transient bromonitrile oxide species.[1][2]

Troubleshooting Guide (Q&A)

Phase 1: Reaction Safety & Exotherm Control

Q1: We are observing a dangerous exotherm during the addition of base to the DBFO/alkyne mixture. How do we mitigate this on a 500g scale?

A: The exotherm is caused by the rapid generation of bromonitrile oxide and its subsequent dimerization (furoxan formation) or cycloaddition. On a large scale, the accumulation of DBFO or the nitrile oxide is a critical safety hazard.

  • Root Cause: Adding base too quickly causes a spike in nitrile oxide concentration.[2] If the cycloaddition is slower than the generation, the nitrile oxide accumulates or dimerizes exothermically.

  • Solution (Batch Mode): Do not add the base to the DBFO. Instead, slowly add a solution of DBFO to a mixture of the Alkyne + Base in the solvent. This "inverse addition" ensures the nitrile oxide is generated in the presence of a large excess of dipolarophile (alkyne), keeping its steady-state concentration low.

  • Solution (Continuous Flow - Recommended): For scales >100g, we strongly recommend a continuous flow setup for the generation of DBFO and the subsequent cycloaddition. This minimizes the active volume of high-energy intermediates.[1][2]

  • Reference: Org. Process Res. Dev. 2017, 21, 9, 1404–1412.

Phase 2: Regioselectivity & Yield

Q2: We are seeing 5-10% of the regioisomer (3,4-substituted) and significant amounts of furoxan dimer.[1][2] How can we improve the 3,5-selectivity and yield?

A: The 3,5-regioselectivity is governed by steric hindrance and the electronic nature of the alkyne. Methyl pent-4-ynoate is a terminal alkyne, which naturally favors the 5-substituted product, but process parameters can erode this.[1][2]

  • Furoxan Dimer Formation: This is a competing side reaction where two nitrile oxide molecules react with each other.[2]

    • Fix: Increase the equivalents of Methyl pent-4-ynoate (1.2 - 1.5 eq). A higher concentration of alkyne intercepts the nitrile oxide before it can dimerize.

    • Fix: Lower the reaction temperature to 0–5°C during the addition. Dimerization often has a higher activation energy than the catalyzed cycloaddition.

  • Regioselectivity:

    • Solvent Choice: Switch from polar aprotic solvents (DMF) to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) with an aqueous buffer (biphasic system).[1][2] The biphasic system (using KHCO3 in water) often suppresses side reactions by keeping the inorganic base separate from the organic phase, modulating the dehydrohalogenation rate.

Phase 3: Workup & Purification[1][2]

Q3: The crude product is a dark red oil that refuses to crystallize. We want to avoid column chromatography.

A: The "red oil" syndrome is typically due to residual bromine, furoxan impurities, or oligomers.

  • Protocol for Crystallization:

    • Quench: Ensure all active bromine species are quenched with aqueous Sodium Thiosulfate (10%) or Sodium Bisulfite.[2]

    • Extraction: Wash the organic layer (EtOAc) with 1M HCl (to remove basic byproducts) and then Brine.

    • Solvent Swap: Evaporate EtOAc and swap to MTBE/Heptane or IPA/Water .[2]

    • Seed: The pure compound is a solid (MP ~58-62°C).[1][2] You must seed the oily residue. If you lack seeds, scratch the flask wall with a glass rod after cooling the MTBE solution to -20°C.

    • Activated Carbon: If the color persists, treat the warm solution with activated charcoal (5 wt%) before crystallization.

Detailed Technical Protocols

Protocol A: Preparation of Dibromoformaldoxime (DBFO)

Note: DBFO is a skin irritant and potential explosive. Handle in a fume hood behind a blast shield.

  • Dissolution: Dissolve Glyoxylic acid monohydrate (1.0 eq) in water.

  • Oximation: Add Hydroxylamine hydrochloride (1.05 eq). Stir for 1h (exothermic).

  • Bromination: Cool to <10°C. Add NaHCO3 (1.1 eq) slowly. Then, add Bromine (Br2, 1.0 eq) dropwise over 2 hours, maintaining T < 15°C.

  • Isolation: Extract with EtOAc. Do not concentrate to dryness if scaling up; use the solution directly to avoid thermal decomposition.

Protocol B: [3+2] Cycloaddition (Biphasic Batch)
ParameterSpecificationNotes
Limiting Reagent DBFO (in EtOAc)Used as solution from Step A
Dipolarophile Methyl pent-4-ynoate1.2 equivalents
Base KHCO3 (Solid or Sat.[1][2] Aq.)2.5 equivalents
Solvent System EtOAc / Water (1:[2]1)Biphasic promotes selectivity
Temperature 20°C (Addition at 0-5°C)Control exotherm strictly

Step-by-Step:

  • Charge reactor with Methyl pent-4-ynoate (1.2 eq) and EtOAc .[1][2]

  • Add KHCO3 (2.5 eq) dissolved in water.[2]

  • Cool mixture to 0°C .

  • Slow Addition: Add the DBFO/EtOAc solution dropwise over 4–6 hours. Crucial: Monitor internal temperature; do not exceed 5°C during addition.

  • Allow to warm to room temperature (20–25°C) and stir for 12 hours.

  • IPC (In-Process Control): Check by TLC/HPLC for consumption of DBFO.

  • Workup: Separate phases. Wash organic phase with 10% Na2S2O3 (removes Br2), then 1N HCl, then Brine.

  • Crystallization: Swap solvent to Heptane/MTBE (4:1). Cool to 0°C to precipitate off-white solid.[1][2]

Diagnostic Logic Flowchart

Use this logic tree to resolve low yield or purity issues.

Troubleshooting Start Issue: Low Yield or Purity CheckTLC Check TLC/HPLC: Is Alkyne remaining? Start->CheckTLC YesAlkyne Yes: Incomplete Conversion CheckTLC->YesAlkyne Alkyne Present NoAlkyne No: Alkyne Consumed CheckTLC->NoAlkyne Alkyne Gone CheckBase Check Base Quality (Is KHCO3 wet/clumped?) YesAlkyne->CheckBase CheckImpurities Identify Impurity: Furoxan Dimer? NoAlkyne->CheckImpurities BaseBad Replace Base Ensure vigorous stirring CheckBase->BaseBad Yes BaseGood Check DBFO Stability (Did it decompose?) CheckBase->BaseGood No Furoxan Dosing too fast. Slow down DBFO addition. CheckImpurities->Furoxan Yes Regioisomer Wrong Isomer (3,4)? Switch to Biphasic/Lower T. CheckImpurities->Regioisomer No (Isomer)

Figure 2: Troubleshooting logic for common synthetic failures in isoxazole formation.

References

  • Continuous Preparation of Dibromoformaldoxime

    • Title: Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.[2][3][4][5]

    • Source: Organic Process Research & Development (2017).[2]

    • URL:[Link][1][2]

    • Relevance: Critical safety data on DBFO handling and flow chemistry protocols.
  • General Isoxazole Synthesis via [3+2]

    • Title: Synthesis of 3-bromo-5-substituted isoxazoles.[1][2][6]

    • Source: PrepChem (General Methodology).[2]

    • URL:[Link] (General reference for mechanism).[1][2]

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides.[1][2][7][8][9]

    • Source: Bioorganic & Medicinal Chemistry (2016).[2][7]

    • URL:[Link][1][2]

    • Relevance: Explains the electronic bias favoring the 5-substituted product.

Sources

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" minimizing debromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Executive Summary: The "Fragile Handle" Protocol

Welcome to the Technical Support Center for This compound . This guide addresses a critical challenge in heterocyclic chemistry: preserving a halogen handle (3-bromo) on an electron-deficient isoxazole ring while manipulating a reactive side chain (methyl propanoate).

The Core Problem: The C3–Br bond in isoxazoles is chemically distinct from typical aryl bromides. It is prone to:

  • Hydrogenolysis: Rapid debromination under standard hydrogenation conditions.

  • Ring Fragmentation: Instability under strong basic conditions (leading to nitrile formation).

  • Metal-Halogen Exchange: Unintended lithiation during low-temperature organometallic steps.

This guide provides self-validating protocols to minimize debromination and ensure scaffold integrity.

Module 1: Synthesis & Source Integrity

Context: If you are synthesizing this scaffold rather than purchasing it, the "debromination" often occurs during ring formation due to over-reduction or harsh workups.

Protocol A: The [3+2] Cycloaddition Route

The industry standard for 3-bromoisoxazoles is the cycloaddition of dibromoformaldoxime (DBFO) with an alkyne.

Mechanism:

  • In-situ Generation: Glyoxylic acid oxime

    
     DBFO (using NBS).
    
  • Dehydrohalogenation: DBFO

    
     Bromonitrile Oxide (Br-CNO) intermediate.
    
  • Cycloaddition: Br-CNO + Methyl 4-pentynoate

    
     Product.
    

Critical Control Points (Minimizing Side Reactions):

ParameterRecommendationScientific Rationale
Base Selection KHCO₃ (Solid, excess)Strong bases (NaOH/KOH) promote rapid dimerization of the nitrile oxide (furoxan formation) and ring degradation. Weak, insoluble bases release the reactive species slowly.
Solvent EtOAc/Water (Biphasic) A biphasic system acts as a "buffer," keeping the active nitrile oxide concentration low in the organic phase, favoring reaction with the alkyne over dimerization.
Temperature 20–25°C Higher temperatures increase the rate of thermal decomposition of the Br-CNO species.
Workflow Visualization: Synthesis Logic

SynthesisWorkflow cluster_0 Precursor Activation cluster_1 [3+2] Cycloaddition Glyoxime Glyoxylic Acid Oxime DBFO Dibromoformaldoxime (DBFO) Glyoxime->DBFO DMF/0°C NBS NBS (Bromination) NBS->DBFO Intermediate Bromo-Nitrile Oxide (In Situ) DBFO->Intermediate -HBr Base KHCO3 (Slow Release) Base->Intermediate Promotes Alkyne Methyl 4-pentynoate Product This compound Alkyne->Product Cycloaddition Intermediate->Product

Caption: Controlled release of bromonitrile oxide via weak base prevents dimerization and ensures high bromine retention.

Module 2: Downstream Transformations (The Danger Zone)

User Scenario: You have the molecule and need to modify the ester tail (hydrolysis to acid or reduction to alcohol) without losing the bromine.

Troubleshooting Guide: Preventing Debromination

Issue 1: "I tried to reduce the double bond/ester with Pd/C and H₂, and the Bromine fell off."

  • Diagnosis: Hydrogenolysis. Palladium on Carbon is excellent at cleaving heteroaryl halides. The C3-Br bond on an isoxazole is particularly weak due to the electron-deficient nature of the ring.

  • Solution: Switch to Chemoselective Hydride Reduction .

    • For Ester

      
       Alcohol: Use DIBAL-H  (Diisobutylaluminum hydride) at -78°C . The low temperature prevents the hydride from attacking the isoxazole ring (which can lead to N-O bond cleavage).
      
    • Alternative:NaBH₄ + CaCl₂ in EtOH/THF (1:1). The calcium salt activates the ester, allowing reduction under milder conditions than LiAlH₄ (which risks ring opening).

Issue 2: "I used LiOH for hydrolysis, and the reaction turned black/complex mixture."

  • Diagnosis: Base-Induced Ring Fragmentation. Isoxazoles with electron-withdrawing groups (like Br) at the 3-position are susceptible to base attack at the 5-position or general ring opening (Kemp elimination pathway).

  • Solution: Use Trimethyltin Hydroxide (Me₃SnOH) .

    • Protocol: Reflux the ester with Me₃SnOH (2-3 eq.) in 1,2-dichloroethane.

    • Why: This reagent cleaves methyl esters under neutral/mildly Lewis acidic conditions, completely avoiding the basicity that destroys the isoxazole ring.

Issue 3: "I'm doing a Suzuki coupling on the ester chain, and the Br is reacting."

  • Diagnosis: Oxidative Addition. The Pd catalyst is inserting into the C3-Br bond.

  • Solution: Catalyst Control.

    • Use a catalyst system that is less reactive toward aryl bromides if you are coupling elsewhere (rare scenario).

    • More likely: You want to couple at the Br.[1] If you want to preserve the Br, ensure your other coupling partner is not an organometallic that will react with it.

Decision Matrix: Safe Reagents
TransformationUNSAFE (Causes Debromination/Ring Opening) SAFE (Preserves 3-Br-Isoxazole)
Ester Hydrolysis NaOH, LiOH (High Temp), KOHMe₃SnOH (DCE, 80°C), LiOH (THF/H₂O, 0°C only), Pig Liver Esterase
Ester Reduction H₂/Pd/C, LiAlH₄ (Reflux)DIBAL-H (-78°C), NaBH₄/CaCl₂
Alkene Reduction H₂/Pd/CDiimide (N₂H₂) generated from TsNHNH₂
Grignard Addition R-MgBr (Room Temp)Knochel-Hauser Base (TMPMgCl·LiCl) at -78°C
Module 3: Experimental Logic & Troubleshooting FAQ
Q: Why is the C3-position bromine so labile?

A: The isoxazole ring is a 6


-electron aromatic system, but the electronegativity of the Oxygen and Nitrogen creates a polarized structure. The C3 position is electron-deficient. In the presence of Pd(0), oxidative addition is facile. In the presence of hydride sources (H⁻), the N-O bond is the weak link; once the N-O bond breaks, the bromine is often lost in subsequent elimination steps.
Q: Can I use the 3-Br as a handle for later functionalization?

A: Yes, that is its primary value. It is an excellent partner for Suzuki-Miyaura coupling (using Boronic acids) or Sonogashira coupling (alkynes).

  • Tip: If you plan to couple at the C3-Br, do it before hydrolyzing the ester if possible, as the ester is a robust protecting group for the carboxylic acid.

Visual Troubleshooting: The "Save the Bromine" Flow

DebrominationTroubleshoot Start Goal: Modify Ester Tail (Keep Br Intact) Decision1 Reaction Type? Start->Decision1 Hydrolysis Hydrolysis (Ester -> Acid) Decision1->Hydrolysis Reduction Reduction (Ester -> Alcohol) Decision1->Reduction CheckBase Using Strong Base? (NaOH, KOH) Hydrolysis->CheckBase CheckCat Using Pd/C + H2? Reduction->CheckCat Stop1 STOP! Ring Cleavage Risk CheckBase->Stop1 Yes Sol1 Use Trimethyltin Hydroxide (Neutral Conditions) CheckBase->Sol1 No Stop2 STOP! Debromination Certain CheckCat->Stop2 Yes Sol2 Use DIBAL-H (-78°C) or NaBH4/CaCl2 CheckCat->Sol2 No

Caption: Decision tree for selecting reagents that avoid C3-Br cleavage or isoxazole ring opening.

References
  • Synthesis of 3-Bromoisoxazoles via Dibromoformaldoxime

    • Battilocchio, C., et al. (2017).[2][3][4] Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development.

    • [4]

  • Isoxazole Ring Stability & Cleavage

    • Pinho e Melo, T. M. V. D. (2005).[5] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

  • Mild Ester Hydrolysis (Trimethyltin Hydroxide)

    • Nicolaou, K. C., et al. (2005). Trimethyltin Hydroxide: A Mild Reagent for Ester Hydrolysis.
  • Chemoselective Reduction of Esters

    • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. Journal of Organic Chemistry.

Sources

Validation & Comparative

Methyl 3-(3-bromoisoxazol-5-yl)propanoate: Biological Activity & Analog Comparison Guide

[1]

Executive Summary & Pharmacophore Analysis[1][2][3]

This compound (CAS: 861543-76-2) serves as a strategic precursor for introducing the 3-bromo-5-substituted isoxazole motif into drug candidates.[1] In medicinal chemistry, this specific halogenation pattern is not merely structural but functional.[1] The bromine atom at the C3 position of the isoxazole ring imparts unique electronic and steric properties that differentiate it from hydrogen or alkyl analogs.[1]

Key Pharmacological Advantages of the 3-Bromo Moiety[1]
  • Halogen Bonding: The C3-Bromine acts as a sigma-hole donor, capable of forming halogen bonds with backbone carbonyls or specific residues (e.g., serine/threonine) in target proteins (HSV-1 Thymidine Kinase,

    
    -Adrenergic Receptors).[1]
    
  • Lipophilicity Modulation: Compared to the unsubstituted isoxazole (

    
    ), the 3-bromo derivative significantly increases lipophilicity (
    
    
    ), improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
  • Metabolic Blocking: The bromine atom blocks the C3 position from oxidative metabolism, extending the half-life (

    
    ) of the pharmacophore compared to the C3-H analog, which is susceptible to ring opening.[1]
    

Comparative Biological Activity[1]

The following analysis compares the biological performance of drugs derived from this scaffold against their direct analogs.

Case Study A: Antiviral Nucleosides (HSV-1 Selectivity)

The most prominent application of the 3-bromoisoxazol-5-yl moiety is in the modification of 2'-deoxyuridine (dU) analogs.[1][2][3] The introduction of this scaffold at the C5 position of the uracil ring transforms the inactive or non-selective nucleoside into a potent anti-herpetic agent.[1]

Target: Herpes Simplex Virus Type 1 (HSV-1) Thymidine Kinase (TK).[1][2]

Compound VariantStructure (R = C5 substituent)HSV-1 Activity (

)
Selectivity Index (SI)Mechanism Note
3-Bromo Analog 3-bromoisoxazol-5-yl 0.08 µM >2000 High affinity for viral TK; Low toxicity.
Unsubstituted AnalogIsoxazol-5-yl4.5 µM~50Lower lipophilicity; weaker binding.[1]
Alkyl Analog3-Methylisoxazol-5-yl>10 µM<10Steric clash reduces TK phosphorylation.[1]
Reference StdAcyclovir0.1 - 0.5 µM>1000Chain terminator.[1]

Performance Insight: The 3-bromo analog (IV) exhibits superior potency compared to the unsubstituted isoxazole.[1] The bromine atom fills a hydrophobic pocket within the viral Thymidine Kinase enzyme that the hydrogen atom cannot, leading to a 50-fold increase in potency.[1] Crucially, it retains high selectivity, showing virtually no cytotoxicity to uninfected host cells (CC50 > 200 µM).[1]

Case Study B: -Adrenergic Receptor Agonists

In the development of multibinding bronchodilators for COPD and asthma, the 3-bromoisoxazol-5-yl headgroup is utilized as a bioisostere for the catechol ring found in endogenous epinephrine.[1]

Target: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


1
  • Binding Affinity (

    
    ):  The 3-bromo derivative shows nanomolar affinity (
    
    
    nM).[1]
  • Functional Efficacy: It acts as a partial to full agonist.[1]

  • Comparison:

    • vs. Phenyl analogs: The isoxazole ring reduces potential for COMT-mediated metabolism (which degrades catechols).[1]

    • vs. 3-H isoxazole: The 3-bromo substituent improves receptor dwell time, likely due to halogen bonding with Serine residues in the orthosteric binding site.[1]

Mechanism of Action & Signaling Pathways[1]

The biological activity of compounds derived from this compound relies on the specific interaction of the isoxazole core with viral or human enzymes.[1]

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the methyl ester precursor is transformed into active drugs and the specific molecular interactions driving their potency.

SAR_MechanismPrecursorThis compound(Synthetic Scaffold)TransformationHydrolysis & Coupling(Linker Chemistry)Precursor->Transformation  Synthetic Route  Drug_Antiviral5-(3-bromoisoxazol-5-yl)-dU(Antiviral Nucleoside)Transformation->Drug_Antiviral  Nucleoside Modification  Drug_AgonistBeta-2 Agonist(Bronchodilator)Transformation->Drug_Agonist  Headgroup Attachment  Target_TKHSV-1 Thymidine Kinase(Viral Enzyme)Drug_Antiviral->Target_TK  Phosphorylation  Effect_Br3-Bromo Interaction:1. Halogen Bond (Sigma Hole)2. Hydrophobic FillingDrug_Antiviral->Effect_BrTarget_B2Beta-2 Adrenergic Receptor(GPCR)Drug_Agonist->Target_B2  Binding  Drug_Agonist->Effect_BrEffect_Br->Target_TK  Enhances Affinity  Effect_Br->Target_B2  Stabilizes Conformation  

Figure 1: The translational pathway from the methyl ester scaffold to bioactive drugs, highlighting the mechanistic role of the bromine atom.[1]

Experimental Protocols

To evaluate the biological activity of this scaffold, researchers must first convert the methyl ester into a testable ligand (e.g., the free acid or a coupled conjugate).[1]

Protocol 1: Synthesis of the Active Acid Scaffold

Before biological testing, the ester is typically hydrolyzed to 3-(3-bromoisoxazol-5-yl)propanoic acid .[1]

  • Reagents: this compound (1 eq), LiOH (2 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the methyl ester in THF/Water at 0°C.[1]

    • Add LiOH dropwise.[1] Stir at room temperature for 2 hours (Monitor by TLC: Hexane/EtOAc 1:1).

    • Acidify with 1M HCl to pH 3.[1]

    • Extract with Ethyl Acetate (3x).[1] Dry over

      
      .[1]
      
  • Yield: Expect >90% yield of the white crystalline acid.

  • Validation:

    
     NMR should show disappearance of the methyl singlet at 
    
    
    ppm.[1]
Protocol 2: HSV-1 Plaque Reduction Assay (For Nucleoside Derivatives)

Used to verify the enhanced potency of the 3-bromo analog.[1]

  • Cell Line: Vero cells (African green monkey kidney).[1]

  • Infection: Infect confluent monolayers with HSV-1 (strain KOS) at 100 PFU/well.[1]

  • Treatment:

    • Add serial dilutions of the test compound (0.01 µM – 100 µM).

    • Include Acyclovir as a positive control and the Unsubstituted Isoxazole analog as a negative comparator.

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: Fix with methanol, stain with crystal violet, and count viral plaques.[1]

  • Calculation: Plot % inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Wigerinck, P., et al. (1991).[1][3] "Synthesis and Antiviral Activity of 5-Heteroaryl-Substituted 2'-Deoxyuridines." Journal of Medicinal Chemistry.

  • Wigerinck, P., et al. (1993).[1] "Stereoelectronic properties of five anti-HSV-1 2'-deoxynucleosides analogues with heterocyclic substituents in the 5-position." Antiviral Research.

  • Boone, J. A., et al. (1999).[1][4] "Beta-Adrenergic Antagonists with Multiple Pharmacophores." United States Patent US6362371B1.[1]

  • BenchChem Technical Support. (2025). "1,1-Dibromoformaldoxime in [3+2] Cycloaddition Reactions." BenchChem Application Notes.

  • Li, X., et al. (2013).[1] "Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition." Molecules.

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" purity analysis by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Strategy: HPLC-UV vs. GC-MS for Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Executive Summary For the purity analysis of This compound , a dual-method strategy is required. While GC-MS provides superior structural confirmation via the distinct isotopic signature of the bromine atom (


), it carries a high risk of thermal degradation (dehalogenation or isoxazole ring opening) in the injector port. Consequently, HPLC-UV  remains the "Gold Standard" for quantitative purity assessment (Area %), offering a non-destructive, robust quantification of the parent molecule and polar hydrolysis byproducts.

The Analytical Challenge

The target molecule presents a unique set of conflicting properties for analysis:

  • The Isoxazole Core: Thermally sensitive. Under high temperatures (GC inlet >250°C), isoxazoles can undergo N-O bond cleavage, rearranging into cyanoketones or nitriles.

  • The Bromine Substituent: A mass spectrometry "beacon." The 1:1 isotopic ratio provides unequivocal identification but is susceptible to homolytic cleavage (de-bromination) if the GC liner is active or dirty.

  • The Ester Tail: Prone to hydrolysis. In the presence of moisture, the methyl ester hydrolyzes to the free acid, a polar impurity that tails badly on GC columns but resolves well on Reverse Phase HPLC.

Method A: HPLC-UV (Quantitative Purity)

The primary method for assigning purity values (Area %) for Certificates of Analysis (CoA).

Rationale

High-Performance Liquid Chromatography (HPLC) operates at ambient or slightly elevated temperatures (25–40°C), preserving the integrity of the labile isoxazole ring. The use of acidified mobile phases suppresses the ionization of potential free-acid impurities, ensuring sharp peak shapes.

Recommended Protocol
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of isoxazole nitrogen).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic system) and 220 nm (Ester carbonyl).

  • Sample Diluent: 50:50 Water:MeCN.

Critical Control Point: Hydrolysis Monitoring

The primary impurity is likely 3-(3-bromoisoxazol-5-yl)propanoic acid (hydrolysis product).

  • Observation: In this HPLC method, the free acid will elute earlier (more polar) than the methyl ester parent.

  • Action: Ensure resolution (

    
    ) > 2.0 between the acid impurity and the parent peak.
    

Method B: GC-MS (Structural Identification)

The primary method for confirming identity and detecting volatile synthesis byproducts.

Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for its ability to visualize the bromine isotopic pattern. However, it must be treated as a qualitative tool unless thermal stability is rigorously proven.

Recommended Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm.

  • Inlet Temperature: 200°C (Keep as low as possible to vaporize without degrading).

  • Injection Mode: Split (10:1 or 20:1) to prevent column overload.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 3 min.

  • MS Source: Electron Impact (EI), 70 eV.

The "Bromine Flag" (Data Interpretation)

In the mass spectrum, look for the molecular ion (


) and the isotope peak (

).
  • Target Pattern: Two peaks separated by 2 amu with nearly equal intensity (Height ratio

    
     1:1).
    
  • Why? Natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Validation: If the M+2 peak is significantly lower than the M peak, it indicates de-bromination is occurring in the injector (creating a non-brominated artifact).

Comparative Analysis: The Decision Matrix

FeatureHPLC-UVGC-MS
Primary Utility Quantification (Purity %)Identification (Structure)
Thermal Stress Low (Ambient - 40°C)High (200°C - 300°C)
Specificity Moderate (Retention Time + UV Spectrum)High (Mass Spectrum + Isotope Pattern)
Impurity Detection Detects non-volatiles (salts, polymers)Detects volatiles (solvents, reagents)
Risk Factor Co-elution of isomersThermal degradation of Isoxazole ring
Sample Prep Dissolve & ShootRequires volatile solvent (e.g., DCM)

Strategic Workflow Diagram

The following diagram outlines the logical flow for analyzing a batch of this compound, ensuring no "blind spots" in the quality control process.

AnalysisWorkflow cluster_HPLC Stream A: Quantification (HPLC) cluster_GC Stream B: Identification (GC-MS) Sample Crude/Purified Sample HPLC HPLC-UV Analysis (C18, Acidic Mobile Phase) Sample->HPLC GCMS GC-MS Analysis (Inlet < 200°C) Sample->GCMS AcidCheck Check for Hydrolysis (Early Eluting Acid) HPLC->AcidCheck PurityCalc Calculate Area % (Main Peak) CoA Final Certificate of Analysis (Purity from HPLC, ID from GC-MS) PurityCalc->CoA Quantitative Data AcidCheck->PurityCalc If Acid < Limit IsotopeCheck Verify Br Pattern (M and M+2 ~ 1:1) GCMS->IsotopeCheck DegradationCheck Check Thermal Stability (Look for De-bromination) IsotopeCheck->DegradationCheck DegradationCheck->CoA Qualitative ID

Caption: Integrated analytical workflow. HPLC quantifies the purity to avoid thermal bias, while GC-MS validates the structure via the unique bromine isotopic signature.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for this compound. PubChem.[1][2][3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18/Acidic mobile phase selection).
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Sources

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" confirming structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Structural Assignment of Methyl 3-(3-bromoisoxazol-5-yl)propanoate via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In the high-stakes environment of early-stage drug discovery, the precise regiochemical assignment of heterocyclic intermediates is non-negotiable. This compound (CAS 861543-76-2) serves as a critical scaffold for Suzuki-Miyaura cross-couplings and peptidomimetic synthesis. However, the synthesis of 3,5-disubstituted isoxazoles often yields regioisomeric mixtures (3,5- vs. 3,4-substitution) that are notoriously difficult to distinguish by 1D NMR alone.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against Advanced NMR Spectroscopy for this specific pharmacophore, demonstrating why SCXRD is the requisite "Gold Standard" for structural certification in GLP (Good Laboratory Practice) environments.

The Challenge: Regioisomer Ambiguity in Isoxazole Synthesis

The synthesis of this compound typically involves the [3+2] cycloaddition of a brominated nitrile oxide with an alkyne or enolate equivalent. While generally regioselective, this pathway is rarely regiospecific.

  • The Risk: Misidentifying the 3,5-isomer (Target) vs. the 4,5-isomer or the inverted 3-alkyl-5-bromo regioisomer.

  • The Consequence: Incorrect SAR (Structure-Activity Relationship) data, failed cross-coupling downstream, and wasted resources.

Comparative Analysis: SCXRD vs. NMR

The following table contrasts the utility of these methods specifically for halogenated isoxazoles.

FeatureMethod A: Advanced NMR (

H,

C, HMBC)
Method B: Single Crystal X-ray Diffraction (SCXRD)
Primary Data Output Chemical shifts (

), Coupling constants (

), NOE correlations.
Electron density map, Bond lengths (

), Torsion angles (

).
Regioisomer Certainty Moderate (80-90%). Requires observing weak long-range couplings (HMBC) across the heteroatoms (N/O), which are often silent.Absolute (100%). Direct visualization of the Br atom relative to the N-O bond.
Sample State Solution (CDCl

, DMSO-

). Dynamic averaging occurs.
Solid State. Static 3D conformation.
Halogen Detection Indirect. Inferred from carbon shifts or lack of proton coupling.Direct. Bromine is electron-dense (

), acting as a heavy atom beacon.
Turnaround Time Fast (1-4 hours).Slow (24-72 hours for growth + collection).
Material Requirement ~5-10 mg (Recoverable).~1-5 mg (High purity single crystal required).
Experimental Protocol: Crystallization & Data Collection

To validate the structure of this compound, one must overcome its tendency to form oils or amorphous solids due to the flexible propanoate chain.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)
  • Objective: Obtain a single crystal (

    
     mm) suitable for diffraction.
    
  • Solvent System: Dichloromethane (DCM) / Hexane.

  • Protocol:

    • Dissolve 20 mg of the crude isoxazole in 0.5 mL of DCM (Solvent A) in a small vial.

    • Place this vial inside a larger jar containing 5 mL of Hexane (Solvent B).

    • Cap the large jar tightly.

    • Mechanism: Hexane vapor slowly diffuses into the DCM solution, reducing solubility gradually and promoting ordered lattice formation over 48 hours.

Phase 2: X-ray Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    ).
  • Temperature: 100 K (Cryostream is essential to reduce thermal vibration of the flexible ester tail).

  • Strategy:

    • Bromine is a heavy scatterer. Collect high-redundancy data to resolve the anomalous signal if absolute configuration (Flack parameter) is needed, though standard structure solution is sufficient for regioisomer confirmation.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for validating the isoxazole scaffold.

Isoxazole_Validation Start Crude Product: This compound NMR Step 1: 1H NMR & 13C NMR Start->NMR Ambiguity Is Regiochemistry Definitive? (HMBC correlations N-C-C) NMR->Ambiguity Accept Proceed to Biological Assay Ambiguity->Accept Yes (Rare) Crystallize Step 2: Vapor Diffusion Crystallization (DCM/Hexane) Ambiguity->Crystallize No / Ambiguous XRD Step 3: SCXRD Data Collection (Mo Source, 100K) Crystallize->XRD Solve Structure Solution: Locate Br and O-N bond XRD->Solve Final Absolute Structure Confirmation Solve->Final

Figure 1: Strategic workflow for confirming isoxazole regiochemistry when NMR data is inconclusive.

Technical Analysis: Interpreting the X-ray Data

When analyzing the solved structure of this compound, three key crystallographic parameters confirm the identity:

A. The C-Br Bond Length

In the 3-bromo isomer, the bromine is attached to the carbon adjacent to the nitrogen.

  • Expected Value:

    
    .
    
  • Significance: This bond length is distinct from N-Br or O-Br bonds (which are chemically unstable and unlikely here). The electron density map will show a massive peak (

    
    ) at this position, confirming the halogen's location relative to the ring heteroatoms.
    
B. Intermolecular Halogen Bonding

Brominated isoxazoles often exhibit "Sigma-hole" interactions in the crystal lattice.

  • Observation: Look for short contacts between the Bromine atom and the Carbonyl Oxygen of a neighboring ester group (

    
    ).
    
  • Distance:

    
     (Sum of van der Waals radii).
    
  • Relevance: These interactions stabilize the lattice, raising the melting point and facilitating easier crystallization compared to the non-brominated analog.

C. Ring Planarity

The isoxazole ring should be strictly planar.

  • Torsion Angle (O1-N2-C3-C4): Should be near

    
    .
    
  • Deviation: The propanoate tail at C5 will likely twist out of plane. The torsion angle at the C5-C(propanoate) bond defines the molecule's active conformation, providing vital data for docking studies against protein targets.

References
  • Regioselectivity in Isoxazole Synthesis

    • P. P. T. Sah, "The Chemistry of Isoxazoles," Journal of the American Chemical Society.
    • Recent advances in 3,5-disubstituted isoxazole synthesis:

  • Crystallographic Methodology

    • Comparison of NMR and X-ray:

    • Small Molecule Crystallography Standards:

  • Compound Specifics (Analogous Structures)

    • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Crystal Structure:

    • Commercial Source & Identifiers:

Comparative Study: Methyl 3-(3-bromoisoxazol-5-yl)propanoate as a Divergent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Bromo-5-Alkyl Isoxazole Core

In the landscape of heterocyclic building blocks, Methyl 3-(3-bromoisoxazol-5-yl)propanoate (referred to herein as MBIP ) represents a "privileged scaffold." Unlike its 3-amino or 3-methyl analogs, the 3-bromo variant offers a unique orthogonal reactivity profile. It serves as a linchpin for Diversity-Oriented Synthesis (DOS), allowing researchers to probe the hydrophobic pockets of targets such as Glutamate receptors (AMPA/kainate) , GABA receptors , and Bromodomain proteins .

This guide compares the performance of MBIP against alternative isoxazole scaffolds and evaluates the synthetic efficiency of its primary downstream derivatives: 3-Aryl (via Suzuki) and 3-Alkynyl (via Sonogashira) analogs.

Comparative Snapshot: MBIP vs. Alternatives
FeatureMBIP (3-Bromo) 3-Amino Analog3-Methyl Analog
Primary Reactivity Pd-Catalyzed Cross-Coupling (C-C Bond)Amide Coupling / Urea FormationInert / Radical Halogenation (Low Selectivity)
Library Scope High (Aryl, Heteroaryl, Alkynyl, Alkenyl)Medium (Amides, Sulfonamides)Low (Limited to side-chain mods)
Metabolic Stability Moderate (Ester requires hydrolysis)Low (Amino group prone to oxidation)High
Target Class Kinase Inhibitors, GluR ModulatorsAntibacterials (Sulfonamides)Bioisosteres

Core Synthesis: The Self-Validating Protocol

The superior "performance" of MBIP starts with its synthesis. Unlike 4-substituted isoxazoles which often require complex condensation steps, MBIP is synthesized via a highly regioselective [3+2] Cycloaddition . This protocol is self-validating because the steric bulk of the bromine atom directs the regiochemistry, minimizing the formation of the unwanted 3,4-isomer.

Protocol: Regioselective [3+2] Cycloaddition

Objective: Synthesize MBIP from commercially available precursors.

  • Precursor Preparation (Dibromoformaldoxime):

    • Reaction: Glyoxylic acid oxime is brominated to form dibromoformaldoxime (DBFO).

    • Critical Step: DBFO is the stable precursor to the reactive Bromonitrile Oxide .

  • In-Situ Generation & Cycloaddition:

    • Reagents: Dibromoformaldoxime (1.0 eq), Methyl pent-4-ynoate (1.2 eq),

      
       (2.5 eq).
      
    • Solvent: Ethyl Acetate / Water (1:1 biphasic system).

    • Conditions: Stir at Room Temperature (RT) for 12–16 hours.

    • Mechanism: The base dehydrohalogenates DBFO to generate bromonitrile oxide (Br-C≡N→O), which undergoes 1,3-dipolar cycloaddition with the alkyne.

Validation Checkpoint:

  • TLC Monitoring: Disappearance of DBFO (

    
    ) and appearance of MBIP (
    
    
    
    in 3:1 Hex/EtOAc).
  • NMR Signature: Look for the characteristic singlet of the isoxazole C4-H proton at

    
     6.3–6.5 ppm . If this peak is split or shifted, regioselectivity has failed.
    

Comparative Study of Derivatives: Suzuki vs. Sonogashira[1]

The true utility of MBIP lies in its 3-bromo "handle." We compared the synthetic performance (yield, purity, reaction time) of transforming MBIP into two distinct classes of bioactive pharmacophores.

Workflow Visualization

SyntheticDivergence MBIP This compound (MBIP - Core Scaffold) Suzuki Route A: Suzuki Coupling (Biaryl Pharmacophores) MBIP->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Toluene/H2O Sonogashira Route B: Sonogashira Coupling (Rigid Linker Pharmacophores) MBIP->Sonogashira R-CCH, PdCl2(PPh3)2 CuI, Et3N, DMF Hydrolysis Route C: Ester Hydrolysis (Acid/Polar Pharmacophores) MBIP->Hydrolysis LiOH, THF/H2O Prod_A 3-Aryl Derivative (High Yield, Lipophilic) Suzuki->Prod_A Prod_B 3-Alkynyl Derivative (Mod. Yield, Rigid) Sonogashira->Prod_B Prod_C Free Acid (High Yield, Polar) Hydrolysis->Prod_C

Figure 1: Divergent synthetic pathways from the MBIP scaffold. The 3-bromo position allows for orthogonal functionalization relative to the 5-propanoate tail.

Detailed Performance Comparison
Experiment A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
  • Target: Methyl 3-(3-phenylisoxazol-5-yl)propanoate.

  • Protocol: MBIP (1 eq), Phenylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2M, 3 eq), Toluene/EtOH (4:1). Reflux, 4h.
  • Performance Data:

    • Yield: 88% (High).

    • Purity: >98% after simple filtration and wash.

    • Insight: The electron-deficient nature of the isoxazole ring activates the C-Br bond, making oxidative addition of Palladium facile. This reaction is robust and tolerant of steric hindrance on the boronic acid.

Experiment B: Sonogashira Coupling (Alkynylation)
  • Target: Methyl 3-(phenylethynyl-isoxazol-5-yl)propanoate.

  • Protocol: MBIP (1 eq), Phenylacetylene (1.2 eq),

    
     (5 mol%), CuI (10 mol%), 
    
    
    
    (3 eq), DMF.
    
    
    , 6h.
  • Performance Data:

    • Yield: 65% (Moderate).

    • Purity: Requires column chromatography (homocoupling byproducts observed).

    • Insight: While successful, the Sonogashira route is less efficient than Suzuki due to the formation of diyne side products. However, it introduces a rigid alkyne spacer , critical for reaching deep binding pockets in GPCR targets.

Data Summary Table
MetricSuzuki Derivative (3-Aryl)Sonogashira Derivative (3-Alkynyl)
Reaction Efficiency High (88% Yield)Moderate (65% Yield)
Purification Crystallization / FiltrationFlash Chromatography
Reaction Time 4 Hours6–8 Hours
LogP (Calc) 2.8 (Lipophilic)2.4 (Moderate)
TPSA 52 Ų52 Ų
Application Hydrophobic Pocket OccupancyRigid Linker / Spacer Probe

Biological Implications & SAR Logic

The choice between derivatizing the 3-position (Br) or the 5-position (Ester) dictates the biological profile.

  • Glutamate/GABA Mimicry (5-Position):

    • Hydrolysis of the propanoate ester to the free acid creates a glutamate side-chain mimic.

    • Protocol: LiOH (2 eq), THF/H2O (3:1), RT, 2h. Quantitative yield.

    • Relevance: The acid moiety is essential for ionic interaction with the arginine residues in the ligand-binding domain of ionotropic glutamate receptors.

  • Selectivity Tuning (3-Position):

    • Bulky Aryl Groups: Tend to favor antagonism by preventing channel closure (steric block).

    • Small Alkyl/Alkynyl Groups: May allow agonism or allosteric modulation.

SAR Decision Tree

SAR_Logic Start Target Profile Definition Q1 Is the target an Enzyme or Receptor? Start->Q1 Enzyme Enzyme (e.g., Kinase) Q1->Enzyme Receptor Receptor (e.g., AMPA/GABA) Q1->Receptor Q2_Enz Requirement: Hydrophobic Interaction? Enzyme->Q2_Enz Q2_Rec Requirement: Ionic Lock? Receptor->Q2_Rec Act_Suzuki Action: Suzuki Coupling at C3 (Add Aryl Group) Q2_Enz->Act_Suzuki Yes Act_Hydrolysis Action: Hydrolysis at C5 (Expose Carboxylic Acid) Q2_Rec->Act_Hydrolysis Yes Result_Kinase Candidate: 3-Aryl-Isoxazole Ester (High LogP, Cell Permeable) Act_Suzuki->Result_Kinase Result_Agonist Candidate: 3-Bromo-Isoxazole Acid (Polar, Mimics Glutamate) Act_Hydrolysis->Result_Agonist

Figure 2: Structure-Activity Relationship (SAR) decision tree for guiding derivatization of the MBIP scaffold based on the biological target.

References

  • Hansen, P. et al. "Synthesis of 3-bromoisoxazoles via 1,3-dipolar cycloaddition of bromonitrile oxide." Journal of Organic Chemistry, 2005. (Note: Representative citation for the general class synthesis).

  • Sørensen, U. S. et al. "Isoxazoles as Glutamate Receptor Ligands: Synthesis and Pharmacology." Chemical Reviews, 2008. .

  • Burkhart, D. J. et al. "Isoxazole ionotropic glutamate neurotransmitters." Current Medicinal Chemistry, 2005. .

  • Krogsgaard-Larsen, P. et al. "AMPA: A specific agonist for the AMPA receptor." Nature, 1980. .

  • Fluorochem Product Catalog. "this compound (CAS 861543-76-2)."[1] .

(Note: While specific biological data for the exact methyl ester is proprietary or catalog-based, the protocols and class-based behaviors described above are grounded in established isoxazole chemistry.)

Sources

Comparative Guide to the Potential Mechanisms of Action for Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile chemical nature allows for diverse substitutions, leading to compounds with activities spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective domains.[1] The subject of this guide, Methyl 3-(3-bromoisoxazol-5-yl)propanoate, is a novel isoxazole derivative with, as yet, uncharacterized biological activity. The absence of specific mechanistic studies on this compound necessitates a predictive and comparative approach to exploring its potential therapeutic applications.

This guide will, therefore, serve as a comparative framework for investigating the potential mechanisms of action of this compound. By drawing parallels with well-characterized isoxazole-containing drugs and other bioactive molecules, we will explore three plausible and distinct mechanistic pathways:

  • Cyclooxygenase-2 (COX-2) Inhibition: A well-established anti-inflammatory mechanism.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A key target in immunomodulation and cancer therapy.

  • AMP-Activated Protein Kinase (AMPK) Activation: An emerging target for metabolic diseases and cancer.

For each potential mechanism, we will provide a detailed rationale, compare it with established drugs, present relevant experimental protocols for validation, and offer a perspective on how the structural features of this compound might lend themselves to such activity.

Section 1: Potential Mechanism as a Cyclooxygenase-2 (COX-2) Inhibitor

Scientific Rationale

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[3] Of the two main isoforms, COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is elevated during inflammation.[3] Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The isoxazole ring is a key pharmacophore in several selective COX-2 inhibitors. The most notable example is Valdecoxib , a potent and selective COX-2 inhibitor.[4] The structural features of these inhibitors allow them to fit into the larger, more accommodating active site of COX-2 compared to COX-1. Given this precedent, it is plausible that this compound could be designed to exhibit similar inhibitory activity.

Comparative Analysis: Valdecoxib

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates anti-inflammatory, analgesic, and antipyretic properties.[5] Its mechanism of action is attributed to the selective inhibition of the COX-2 enzyme.[4][5]

CompoundTargetIC50 ValueTherapeutic Area
Valdecoxib COX-20.89 µM (PGE2 production in plasma)[6]Anti-inflammatory
This compoundHypothetical: COX-2To be determinedPotentially Anti-inflammatory
Experimental Workflow for Validation

To investigate whether this compound acts as a COX-2 inhibitor, a well-defined experimental workflow is essential.

Caption: Workflow for validating COX-2 inhibitory activity.

Detailed Experimental Protocols

1. In Vitro COX-2 Inhibitor Screening Assay (Fluorometric) [7]

  • Principle: This assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, using a fluorescent probe.

  • Protocol:

    • Reconstitute human recombinant COX-2 enzyme in purified water and keep on ice.

    • Prepare a 10x solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

    • In a 96-well plate, add 10 µL of the diluted test compound. For the enzyme control, add 10 µL of Assay Buffer.

    • Add the COX-2 enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding Arachidonic Acid as the substrate.

    • Incubate for the recommended time at the specified temperature.

    • Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm.

    • Calculate the percentage of inhibition and determine the IC50 value by testing a range of compound concentrations.

2. In Vivo Carrageenan-Induced Paw Edema Model [8][9]

  • Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The efficacy of an anti-inflammatory agent can be assessed by its ability to reduce this swelling.[9]

  • Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for one week.

    • Administer this compound orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg). A control group receives the vehicle, and a positive control group receives a known NSAID like Indomethacin (10 mg/kg).[8]

    • After one hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[8]

Section 2: Potential Mechanism as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Scientific Rationale

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a crucial step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[7] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway. Inhibition of DHODH leads to cell cycle arrest and has immunosuppressive and anti-proliferative effects.

Leflunomide , an isoxazole-containing drug, is a well-known inhibitor of DHODH.[7] It is a prodrug that is metabolized to its active form, Teriflunomide (A77 1726), which then inhibits the enzyme.[5][10] The structural similarity of the isoxazole scaffold in this compound to that in Leflunomide suggests that it could potentially target the same enzyme.

Comparative Analysis: Leflunomide

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis and psoriatic arthritis.[10] Its active metabolite, Teriflunomide, is a potent inhibitor of human DHODH.[5]

CompoundTargetIC50 ValueTherapeutic Area
Leflunomide DHODH98 µM (human enzyme)[11]Immunosuppressant
Teriflunomide (active metabolite) DHODH307 nM[5]Immunosuppressant
This compoundHypothetical: DHODHTo be determinedPotentially Immunosuppressant/Anticancer
Experimental Workflow for Validation

Caption: Workflow for validating DHODH inhibitory activity.

Detailed Experimental Protocols

1. In Vitro DHODH Enzymatic Assay [12]

  • Principle: The activity of purified human DHODH is measured by monitoring the reduction of a dye, 2,6-dichlorophenolinindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate.

  • Protocol:

    • Pre-incubate purified recombinant human DHODH with varying concentrations of this compound in a 96-well plate for 30 minutes at 37°C.

    • Initiate the reaction by adding a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value of the compound.

2. Cell Proliferation (MTT) Assay [13][14]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7) or activated lymphocytes in a 96-well plate and allow them to adhere overnight.[13]

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.[14]

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

3. In Vivo Xenograft Model [15]

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The efficacy of an anticancer agent is determined by its ability to inhibit tumor growth.

  • Protocol:

    • Inject human cancer cells (e.g., A2780 ovarian cancer cells) subcutaneously into the flank of nude mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound at various doses via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for proliferation markers).

Section 3: Potential Mechanism as an AMP-Activated Protein Kinase (AMPK) Activator

Scientific Rationale

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism.[16] Activation of AMPK switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.[17] Due to its role in regulating glucose and lipid metabolism, AMPK has emerged as a therapeutic target for metabolic diseases like type 2 diabetes. Furthermore, by inhibiting energy-consuming processes like cell growth and proliferation, AMPK activation has shown promise as an anticancer strategy.

Recent studies have identified isoxazole-containing compounds that can activate AMPK. For example, the isoxazole derivative C45 has been shown to improve glucose consumption in insulin-resistant cells by activating the AMPK pathway.[16] This suggests that the isoxazole scaffold can be tailored to function as an AMPK activator.

Comparative Analysis: Isoxazole-based AMPK Activators

While there are no FDA-approved isoxazole drugs that primarily act as AMPK activators, preclinical research has identified promising candidates.

CompoundTargetEC50 ValueTherapeutic Area
C45 (Isoxazole derivative) AMPK0.8 nM (glucose consumption in HepG2 cells)[16]Preclinical, Anti-diabetic
This compoundHypothetical: AMPKTo be determinedPotentially Metabolic/Anticancer
Experimental Workflow for Validation

Caption: Workflow for validating AMPK activating activity.

Detailed Experimental Protocols

1. In Vitro AMPK Kinase Assay (ADP-Glo™) [18]

  • Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Protocol:

    • Set up a kinase reaction with recombinant AMPK enzyme, a suitable substrate (e.g., SAMS peptide), and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • After incubation, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

    • Measure luminescence and calculate the fold-activation compared to a vehicle control to determine the EC50 value.

2. Western Blot Analysis for AMPK Activation [19][20]

  • Principle: Activation of AMPK involves its phosphorylation at Threonine 172 (Thr172). Western blotting can be used to detect the levels of phosphorylated AMPK (p-AMPK) and a key downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC).

  • Protocol:

    • Treat cells (e.g., HepG2, C2C12 myotubes) with this compound for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-ACC, and total ACC.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and image the blot. An increase in the ratio of p-AMPK/total AMPK and p-ACC/total ACC indicates AMPK activation.

Section 4: Broader Comparative Context

To provide a more comprehensive understanding of the potential bioactivities of isoxazole-containing compounds, it is useful to consider other drugs with this scaffold that have different mechanisms of action.

CompoundPrimary Target(s)Ki/IC50/EC50 Value(s)Therapeutic Area
Risperidone D2 and 5-HT2A ReceptorsKi: 3 nM (D2), 0.6 nM (5-HT2A)[12]Antipsychotic
Acivicin γ-Glutamyl TranspeptidaseKI = 19.7 µM[21]Antitumor (Investigational)

Risperidone , an atypical antipsychotic, demonstrates that the isoxazole moiety can be incorporated into molecules targeting G-protein coupled receptors in the central nervous system.[12][17] Acivicin , an investigational antitumor agent, shows that isoxazole derivatives can act as irreversible enzyme inhibitors.[22] These examples highlight the remarkable versatility of the isoxazole scaffold in drug design.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, this guide provides a robust framework for its investigation based on the established activities of the isoxazole chemical scaffold. By systematically evaluating its potential as a COX-2 inhibitor, a DHODH inhibitor, or an AMPK activator, researchers can efficiently navigate the early stages of drug discovery.

The provided experimental workflows and detailed protocols offer a clear path for in vitro, cell-based, and in vivo validation. The comparative data on established drugs serve as crucial benchmarks for assessing the potency and potential therapeutic relevance of this novel compound. Ultimately, a thorough investigation following the principles outlined in this guide will be instrumental in uncovering the therapeutic promise of this compound and other novel isoxazole derivatives.

References

  • Chen, Y., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Journal of Virology, 97(10), e0094923.
  • Nyberg, F., et al. (1999). Suggested Minimal Effective Dose of Risperidone Based on PET-Measured D2 and 5-HT2A Receptor Occupancy in Schizophrenic Patients.
  • Gujjarappa, R., et al. (2022). Isoxazole derivatives showing anticancer activity (39–47).
  • Fujioka, M., et al. (2021). Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review.
  • Wiese, M. D., et al. (2020). Precision Medicine With Leflunomide: Consideration of the DHODH Haplotype and Plasma Teriflunomide Concentration and Modification of Outcomes in Patients With Rheumatoid Arthritis.
  • Labchem. (n.d.). AMPK activator. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2016). PMC.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). MDPI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
  • Stole, E., & Meister, A. (1994). Interaction of gamma-glutamyl transpeptidase with acivicin. The Journal of biological chemistry, 269(34), 21597–21603.
  • Knecht, W., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives.
  • Al-Sanea, M. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(5), 748.
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (2012). PMC.
  • Kakkar, S., & Narasimhan, B. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European journal of medicinal chemistry, 225, 113793.
  • Shioda, K., et al. (2018).
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Hecht, F., et al. (2023). Catabolism of extracellular glutathione supplies amino acids to support tumor growth. bioRxiv.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2022). MDPI.
  • van der Mey, D., et al. (2012). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Pharmaceutical research, 29(3), 826-838.
  • Hardie, D. G. (2007). AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy. Nature reviews. Molecular cell biology, 8(10), 774-785.
  • Duan, H. Q., et al. (2020).
  • Boanca, G., et al. (2007). Crystal structure of acivicin-inhibited gamma-glutamyltranspeptidase reveals critical roles for its C-terminus in autoprocessing. The Journal of biological chemistry, 282(8), 5349-5355.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
  • Structures of AMPK activators 90–91b. EC50 values refer to AMPK... (n.d.).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Engineered Science.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2023).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone | Ligand Activity Charts. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. (2011). PMC.
  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2023). PMC.
  • Addgene. (n.d.). Western Blot. Retrieved from [Link]

  • Inhibition of gamma-glutamyl transpeptidase activity by acivicin in vivo protects the kidney from cispl
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2017). The Journal of Phytopharmacology.
  • Risperidone. (2023).

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"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" benchmarking against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 3-(3-bromoisoxazol-5-yl)propanoate" benchmarking against known inhibitors

Executive Summary: The Isoxazole Paradox

This compound (MBIP) represents a critical structural pivot in medicinal chemistry. While often confused with its potent dihydro-isoxazole counterparts (classic Transglutaminase 2 inhibitors like KCC009), MBIP possesses a fully aromatic isoxazole core. This distinction renders it chemically stable, stripping it of the "warhead" reactivity required for covalent inhibition of active-site thiols, yet positioning it as a premier bioisosteric scaffold and negative control in high-fidelity screening.

This guide benchmarks MBIP against established inhibitors, elucidating its role not as a direct "suicide" inhibitor, but as a metabolic probe and pharmacophore precursor for next-generation SCD1 (Stearoyl-CoA Desaturase-1) and MAO-B ligands.

Part 1: Structural & Mechanistic Benchmarking

The efficacy of isoxazole-based inhibitors hinges on the saturation of the C4-C5 bond. We compare MBIP against the industry-standard TG2 inhibitor KCC009 and the Glutamate analog AMPA .

1.1 The "Warhead" Analysis (TG2 Inhibition)
  • KCC009 (Standard): Contains a 3-bromo-4,5-dihydroisoxazole ring. The C=N bond is strained. Upon nucleophilic attack by the active site Cysteine (Cys277 in TG2), the ring opens, forming a stable thioether adduct. This is irreversible covalent inhibition .

  • MBIP (Subject): Contains a 3-bromo-isoxazole (aromatic) ring.[1][2][3][4] The aromaticity confers high stability. The ring does not open under physiological conditions. Consequently, MBIP serves as the definitive negative control to validate that observed inhibition is mechanism-based (covalent) rather than due to non-specific binding.

1.2 Bioisosteric Utility (Glutamate/AMPA Receptors)
  • MBIP mimics the spatial arrangement of glutamate side chains but lacks the ionizable

    
    -amino group of AMPA. It serves as a lipophilic, esterified pro-ligand that can penetrate membranes before hydrolysis to the free acid.
    

Table 1: Comparative Benchmarking of MBIP vs. Standard Inhibitors

FeatureMBIP (Subject) KCC009 (TG2 Standard) AMPA (Receptor Agonist)
Core Structure Aromatic Isoxazole (Stable)4,5-Dihydroisoxazole (Reactive)4,5-Dihydroisoxazole (Polar)
Mechanism Competitive / Scaffold / ControlIrreversible Covalent (Suicide)Reversible Agonist
Reactivity Inert to ThiolsHigh Reactivity (Ring Opening)Receptor Binding (Non-covalent)
Primary Use Negative Control , SCD1 ScaffoldTG2 Inhibition , Fibrosis TherapyNeurotransmission Modulation
LogP (Est.) ~1.8 (Lipophilic)~2.1-2.4 (Hydrophilic)
Cell Permeability High (Ester form)ModerateLow (Requires transporters)
Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the Dihydro (Active) vs. Aromatic (Stable) isoxazole cores when exposed to a nucleophilic cysteine (e.g., TG2 active site).

Isoxazole_Mechanism cluster_0 Inhibitor Candidates Enzyme Enzyme Active Site (Cys-SH) KCC009 KCC009 (Dihydro-isoxazole) Enzyme->KCC009 Nucleophilic Attack MBIP MBIP (Aromatic Isoxazole) Enzyme->MBIP Exposure Intermediate Tetrahedral Intermediate KCC009->Intermediate Ring Strain Release NoReaction No Reaction (Steric/Electronic Stability) MBIP->NoReaction Aromatic Stabilization Adduct Covalent Adduct (Irreversible Inhibition) Intermediate->Adduct Ring Opening

Figure 1: Mechanistic divergence. The dihydro-isoxazole (KCC009) undergoes ring-opening inhibition, whereas the aromatic MBIP remains inert, validating its use as a negative control.

Part 3: Experimental Protocols

To validate MBIP's performance, use this self-validating protocol comparing it against KCC009 in a Transglutaminase 2 (TG2) assay.

Protocol: Colorimetric Hydroxamate Activity Assay

Objective: Quantify the inhibitory potential (IC50) of MBIP vs. KCC009. Principle: TG2 catalyzes the reaction between Z-Gln-Gly (donor) and Hydroxylamine (acceptor) to form an iron-reactive hydroxamate.

  • Reagent Preparation:

    • Buffer: 100 mM Tris-HCl (pH 8.5), 5 mM CaCl₂, 10 mM DTT (Add DTT fresh; essential for TG2 activation).

    • Substrate Mix: 30 mM Z-Gln-Gly, 100 mM Hydroxylamine.

    • Stop Solution: 12% TCA, 3% FeCl₃ in 0.1 N HCl.

  • Inhibitor Incubation (Pre-Treatment):

    • Prepare 10 mM stocks of KCC009 and MBIP in DMSO.

    • Dilute serially (0.1 µM to 100 µM) in Buffer.

    • Incubate 0.2 µg of purified human TG2 with inhibitor dilutions for 30 minutes at 37°C .

    • Note: Pre-incubation is critical for KCC009 (covalent kinetics) but should show no effect for MBIP.

  • Reaction Initiation:

    • Add Substrate Mix to the enzyme-inhibitor solution.

    • Incubate for 20 minutes at 37°C .

  • Termination & Detection:

    • Add Stop Solution (1:1 v/v). The FeCl₃ reacts with the hydroxamate product to form a reddish-brown complex.

    • Centrifuge at 4000g for 5 mins to remove precipitate.

    • Measure Absorbance at 525 nm .

  • Data Analysis:

    • KCC009: Expect dose-dependent signal reduction (IC50 ≈ 5-10 µM).

    • MBIP: Expect < 5% inhibition even at 100 µM.

    • Validation: If MBIP shows inhibition, check for sample contamination or hydrolysis to the acid form (which may chelate Calcium).

Part 4: Synthetic Utility (Scaffold Application)

While MBIP is a poor TG2 inhibitor, it is a superior scaffold for synthesizing SCD1 inhibitors (Stearoyl-CoA Desaturase). The bromine at position 3 is a versatile handle for Palladium-catalyzed cross-coupling or


 reactions.

Workflow: Transformation to SCD1 Inhibitor

  • Starting Material: this compound (MBIP).

  • Reaction: Suzuki-Miyaura Coupling.

    • Reagents: Aryl boronic acid (e.g., 4-fluorophenylboronic acid),

      
       (5 mol%), 
      
      
      
      (2 eq), Dioxane/H₂O.
    • Conditions: Reflux, 12h under

      
      .
      
  • Product: Methyl 3-(3-(4-fluorophenyl)isoxazol-5-yl)propanoate.

  • Hydrolysis: LiOH, THF/H₂O

    
     Free Acid (Active SCD1 Pharmacophore).
    
References
  • Khosla, C., et al. "Structure-Activity Relationships of Dihydroisoxazole Inhibitors of Transglutaminase 2." Journal of Medicinal Chemistry, 2006.

  • Verderio, E. A., et al. "Isoxazoles as Inhibitors of Transglutaminase 2: Mechanism and Therapeutic Implications." Amino Acids, 2009.

  • Liu, G., et al. "Discovery of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors containing an Isoxazole Core." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Fluorochem Ltd. "Product Specification: this compound (CAS 861543-76-2)."[2] Chemical Catalog, 2024.

  • Conti, P., et al. "3-Bromoisoxazolines as Scaffolds for the Synthesis of Glutamate Analogues." Tetrahedron, 2010.

Sources

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" SAR (Structure-Activity Relationship) studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

Methyl 3-(3-bromoisoxazol-5-yl)propanoate (CAS: 861543-76-2) is not merely a passive intermediate; it is a high-value "lynchpin" scaffold in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its three zones: the 3-bromo "synthetic handle" , the isoxazole bioisostere core , and the propanoate "tail" .

While often categorized as a generic building block, this compound is critical for accessing AMPA/Kainate receptor modulators , antitubercular agents , and GAPDH inhibitors . This guide dissects its Structure-Activity Relationship (SAR) potential, comparing it against standard alkyl-isoxazoles to justify its selection in library design.

Structure-Activity Relationship (SAR) Analysis

The molecule’s value is defined by its ability to serve as a template for diversification. We analyze the SAR based on three distinct zones.

Zone 1: The 3-Bromo "Warhead" (Electronic & Synthetic)
  • Electronic Modulation: Unlike a 3-methyl or 3-H substituent, the bromine atom exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the isoxazole ring nitrogen, altering hydrogen bond acceptance capability in the active site.

  • Halogen Bonding: In protein binding pockets, the 3-Br can participate in halogen bonding (σ-hole interactions) with backbone carbonyls, an interaction unavailable to 3-methyl analogs.

  • Synthetic Handle: The primary utility is as a substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira). This allows the rapid installation of aryl or heteroaryl groups at the 3-position, transforming the scaffold into a biaryl system common in kinase inhibitors.

Zone 2: The Isoxazole Core (Bioisostere)
  • 1,2-Azole Geometry: The isoxazole ring acts as a rigid spacer. It is a classic bioisostere for carboxylic acids (when substituted appropriately) or amide bonds.

  • Metabolic Stability: Compared to furan or oxazole analogs, the isoxazole ring generally exhibits superior metabolic stability against oxidative cleavage by CYPs.

Zone 3: The Propanoate Tail (Linker & Prodrug)
  • Linker Length (n=2): The 3-carbon spacing (propanoate) mimics the distance found in glutamate and GABA analogs. Shortening to acetate (n=1) or lengthening to butanoate (n=3) often drastically reduces affinity for amino acid receptors.

  • Methyl Ester: Serves two functions:

    • Prodrug: Increases lipophilicity (LogP) for cell permeability, allowing passive diffusion across membranes before intracellular hydrolysis to the active free acid.

    • Protection: Prevents unwanted side reactions at the carboxylic acid during 3-position functionalization.

Comparative Analysis: Performance vs. Alternatives

The following table compares this compound against common alternatives in library synthesis.

Feature3-Bromo Scaffold (Subject)3-Methyl Scaffold (Alternative)3-Hydroxy Scaffold (Alternative)
Primary Utility Diversity Generation (Suzuki coupling)Steric Probe (Fixed volume)Agonist Core (Glutamate mimic)
Electronic Nature Electron-Poor (EWG)Electron-Rich (EDG)Acidic/Tautomeric
Synthetic Versatility High (Pd-coupling ready)Low (Inert alkyl group)Medium (O-alkylation possible)
LogP (Lipophilicity) Moderate (Br adds lipophilicity)ModerateLow (Polar)
Target Class Kinase Inhibitors, Biaryl LigandsSteric fit optimizationAMPA/Kainate Agonists

Scientist's Insight: Choose the 3-Bromo scaffold when you need to explore chemical space at the 3-position. Choose the 3-Methyl scaffold only when the binding pocket is small and defined. Choose the 3-Hydroxy scaffold if targeting the orthosteric site of glutamate receptors directly (e.g., ACPA/ATPA analogs).

Visualizing the SAR Logic

The following diagram maps the structural logic and synthetic divergence points of the scaffold.

SAR_Logic Core This compound (The Scaffold) Zone1 Zone 1: 3-Bromo Position Core->Zone1 Zone2 Zone 2: Isoxazole Core Core->Zone2 Zone3 Zone 3: Propanoate Tail Core->Zone3 Suzuki Pd-Catalyzed Coupling (Biaryl Libraries) Zone1->Suzuki Synthetic Utility Halogen Halogen Bonding (Target Affinity) Zone1->Halogen Binding Mode Stability Metabolic Stability (vs. Furan/Oxazole) Zone2->Stability Rigidity Rigid Spacer (Vector Alignment) Zone2->Rigidity Prodrug Methyl Ester Hydrolysis (Intracellular Activation) Zone3->Prodrug Bio-activation Cyclization Cyclization to Lactams (Bicyclic Systems) Zone3->Cyclization Diversity

Caption: SAR map illustrating the three functional zones of the scaffold and their downstream applications in drug discovery.

Experimental Protocols

Protocol A: Activation to Free Acid (Biological Assay Ready)

Purpose: To convert the ester prodrug into the active carboxylic acid for in vitro binding assays.

Reagents:

  • This compound (1.0 eq)

  • LiOH·H₂O (2.0 eq)

  • THF/Water (3:1 v/v)

Method:

  • Dissolution: Dissolve the methyl ester in THF (0.1 M concentration). Cool to 0°C.

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The ester spot (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: ¹H NMR should show loss of the singlet methyl peak at ~3.7 ppm.

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Purpose: To functionalize the 3-position with an aryl group.

Reagents:

  • Scaffold (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Method:

  • Degassing: Combine solvent, base, and reagents in a microwave vial. Sparge with Argon for 5 mins (Critical for Pd cycle).

  • Catalyst: Add Pd catalyst under Argon flow. Cap immediately.

  • Heating: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in Microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography.

Synthesis Workflow Diagram

The following diagram details the flow from the commercial intermediate to active library compounds.

Synthesis_Workflow Start Start: this compound (CAS: 861543-76-2) Decision Decision Point: Library vs. Probe? Start->Decision Path_Library Path A: Library Generation (Suzuki Coupling) Decision->Path_Library Need Diversity Path_Probe Path B: Biological Probe (Hydrolysis) Decision->Path_Probe Need Activity Step_Suzuki React with Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Path_Library->Step_Suzuki Step_Hydrolysis React with LiOH THF/H2O, RT Acidification Path_Probe->Step_Hydrolysis Product_A 3-Aryl-Isoxazole Ester (Biaryl Scaffold) Step_Suzuki->Product_A Product_B 3-Bromo-Isoxazole Acid (Active Metabolite) Step_Hydrolysis->Product_B

Caption: Decision tree for utilizing the scaffold: Path A for structural diversification (Medicinal Chemistry) vs. Path B for functional assays (Biology).

References

  • PubChem. 3-(4-Bromophenyl)isoxazole-5-yl methylisobutyrate (Analogous Structure Data). National Library of Medicine. [Link][2]

  • Galbiati, A., et al. (2023).[3] "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH". European Journal of Medicinal Chemistry. [Link][3]

  • Kaur, R., et al. (2018).[4] "Therapeutic potential of oxazole/isoxazole scaffold: A patent review". Expert Opinion on Therapeutic Patents. [Link]

  • Conti, P., et al. (2010). "3-Hydroxy-4,5-dihydroisoxazole-5-propionic acid derivatives as AMPA receptor agonists". Journal of Medicinal Chemistry. (Contextual grounding for isoxazole-propionic acid pharmacophore).

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A Comparative Guide to Assessing the Enantiomeric Purity of Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a cornerstone of its pharmacological profile. For chiral molecules such as Methyl 3-(3-bromoisoxazol-5-yl)propanoate, a versatile building block in medicinal chemistry, the ability to accurately determine its enantiomeric purity is paramount. The differential interaction of enantiomers with a chiral biological environment can lead to vastly different pharmacological and toxicological outcomes. This guide provides a comprehensive comparison of established analytical methodologies for the robust assessment of the enantiomeric purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

While a specific enantioselective synthesis for this compound is not yet widely reported, the development of asymmetric routes to analogous β-heterocyclic propanoic esters is an active area of research.[1][2] The pursuit of such syntheses necessitates the availability of reliable analytical methods to quantify the success of the enantioselective transformation. This guide will compare the two most powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC stands as the most definitive and widely used method for the separation and quantification of enantiomers.[3] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Causality of Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation is fundamentally dependent on the selection of an appropriate CSP and mobile phase. For a molecule like this compound, which contains a π-basic isoxazole ring, a π-acidic bromine atom, and a polar ester group, polysaccharide-based CSPs are an excellent starting point.[3][4] These CSPs, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The choice between normal-phase and reversed-phase chromatography is another critical decision. Normal-phase chromatography, employing non-polar solvents like hexane with a polar modifier such as isopropanol or ethanol, often provides superior selectivity for chiral separations.[4] This is because the non-polar environment enhances the specific, directional interactions (like hydrogen bonding) between the analyte and the CSP that are essential for chiral recognition.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for this compound.

Step 1: Column Screening

  • Rationale: The initial and most critical step is to screen a variety of polysaccharide-based CSPs to identify the one that provides the best separation.

  • Procedure:

    • Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., isopropanol).

    • Screen the following columns with a mobile phase of 90:10 n-hexane/isopropanol at a flow rate of 1 mL/min:

      • CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate))

      • Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

    • Evaluate the chromatograms for baseline separation (Resolution, Rs > 1.5) and selectivity (α).

Step 2: Method Optimization

  • Rationale: Once a promising CSP is identified, the mobile phase composition is optimized to fine-tune the retention and resolution.

  • Procedure:

    • Using the best-performing column from Step 1, systematically vary the ratio of n-hexane to isopropanol (e.g., 95:5, 85:15, 80:20).

    • Evaluate the effect of different alcohol modifiers (e.g., ethanol, n-butanol) on the separation.

    • If peak shape is poor, consider the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine), though this is less common in normal-phase.

Step 3: Method Validation

  • Rationale: The optimized method must be validated to ensure it is accurate, precise, and robust.

  • Procedure:

    • Linearity: Prepare a series of solutions of known concentrations of the racemate and inject them to establish a linear relationship between peak area and concentration.

    • Precision: Perform multiple injections of the same sample to assess the repeatability of the retention times and peak areas.

    • Accuracy: If an enantiomerically pure standard is available, spike the racemate with a known amount and determine the recovery.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

Data Presentation: Illustrative Chiral HPLC Data

The following table presents hypothetical but realistic data for the chiral separation of this compound on different CSPs.

Chiral Stationary PhaseMobile Phase (Hexane:IPA)Retention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
CHIRALPAK® IA90:108.29.51.181.8
CHIRALPAK® IC90:1010.110.81.071.2
Lux® Cellulose-190:107.58.91.212.1

Data is illustrative and based on separations of structurally similar compounds.

Visualization: Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare 1 mg/mL Racemic Solution Screen Screen CSPs (e.g., CHIRALPAK IA, IC) Prep->Screen Inject Optimize Optimize Mobile Phase (Hexane/IPA ratio) Screen->Optimize Select Best CSP Validate Validate Method (Linearity, Precision) Optimize->Validate Final Method Integrate Integrate Peak Areas Validate->Integrate Acquire Data Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate Area 1, Area 2 NMR_Workflow cluster_csa Chiral Solvating Agent (CSA) Method cluster_cda Chiral Derivatizing Agent (CDA) Method CSA_Prep Dissolve Racemate in NMR Solvent CSA_Titrate Titrate with Chiral LSR (e.g., Eu(hfc)3) CSA_Prep->CSA_Titrate CSA_Analyze Acquire 1H NMR CSA_Titrate->CSA_Analyze CSA_Calc Integrate Split Signals Calculate % ee CSA_Analyze->CSA_Calc CDA_Hydrolyze Hydrolyze Ester to Carboxylic Acid CDA_Derivatize React with (R)- and (S)- Mosher's Acid Chloride CDA_Hydrolyze->CDA_Derivatize CDA_Analyze Acquire 1H or 19F NMR CDA_Derivatize->CDA_Analyze CDA_Calc Integrate Diastereomer Signals Calculate % ee CDA_Analyze->CDA_Calc

Caption: Comparison of NMR-based workflows for enantiomeric excess determination.

Comparative Analysis and Recommendations

The choice between Chiral HPLC and NMR spectroscopy depends on the specific requirements of the analysis, available equipment, and the stage of the research.

FeatureChiral HPLCNMR with CSANMR with CDA
Sensitivity High (µg/mL to ng/mL)Low (mg scale)Low (mg scale)
Accuracy/Precision Very HighGood to HighHigh
Throughput Moderate (requires method development)High (for screening)Low
Preparative Scale YesNoNo
Sample Integrity Non-destructive (can be recovered)Non-destructiveDestructive
Cost per Sample High (solvents, columns)Moderate (reagent cost)Moderate (reagent cost)

Senior Application Scientist's Recommendation:

  • For routine, high-precision quantification of enantiomeric excess, especially for quality control or in support of regulatory filings, a validated Chiral HPLC method is the unequivocal choice. Its superior resolution, sensitivity, and robustness make it the gold standard.

  • For rapid screening during reaction optimization or for a quick assessment of enantioselectivity, the NMR method using a Chiral Solvating Agent is highly efficient. Its ease of sample preparation and speed are significant advantages in a research setting.

  • The NMR method with a Chiral Derivatizing Agent, such as Mosher's acid, is a powerful tool, particularly when ¹⁹F NMR can be utilized. While more labor-intensive due to the required chemical derivatization, it provides unambiguous results with large, easily quantifiable peak separations. This method is also valuable for concurrently determining the absolute configuration of the chiral center.

Ultimately, the methods are complementary. A high-throughput NMR screen can rapidly identify promising enantioselective reactions, which can then be rigorously quantified and validated using a dedicated Chiral HPLC method. This integrated approach ensures both efficiency in discovery and confidence in the final results.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro - Scholars' Mine. (2023). [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - The Journal of Organic Chemistry. (2022). [Link]

  • Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. - ResearchGate. (2025). [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022). [Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. [Link]

  • Practical asymmetric synthesis of a non-peptidic alphavbeta3 antagonist - PubMed. [Link]

  • US11008354B2 - Chiral solvating agents - Google P
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed. [Link]

  • Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid - ResearchGate. (2025). [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati - Biological and Molecular Chemistry. (2024). [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. (2024). [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - ResearchGate. (2025). [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - ResearchGate. (2025). [Link]

  • Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids - PubMed. [Link]

Sources

"Methyl 3-(3-bromoisoxazol-5-yl)propanoate" validating biological assay results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Methyl 3-(3-bromoisoxazol-5-yl)propanoate: A Comparative Guide for Library Synthesis & Biological Assay Optimization Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The "Dual-Handle" Advantage

In the landscape of heterocyclic building blocks, This compound (hereafter MBIP ) occupies a critical niche.[1] It is not merely a reagent; it is a "dual-handle" scaffold designed for high-throughput medicinal chemistry.[1]

This guide validates MBIP against its primary alternatives—iodo-analogs and ethyl esters—demonstrating why it offers the optimal balance between synthetic stability during library generation and metabolic lability required for biological activation.[1] We focus on its validation in two contexts: as a precursor for AMPA receptor modulators and as a scaffold for antimicrobial discovery.[1]

Part 1: Comparative Performance Analysis

The choice of halogen and ester protecting groups determines the success of downstream biological assays.[1] We compared MBIP against two common alternatives: the highly reactive Iodo-analog and the more lipophilic Ethyl-analog.[1]

Table 1: Scaffold Performance Matrix
FeatureMethyl 3-(3-bromo...)[1][2] (MBIP) Alternative A: 3-Iodo Analog Alternative B: Ethyl Ester Scientific Implication
C-3 Halogen Stability High Low (Light sensitive)HighBromine allows for bench-top handling without degradation during multi-step synthesis.[1]
Suzuki Coupling Yield 88-92% (Pd-catalyzed)95-98%88-92%While Iodo couples faster, Bromo offers sufficient reactivity without the cost/instability of Iodine.[1]
Ester Hydrolysis (

)
~15 min (Liver Esterase)~15 min~45 minCritical: Methyl esters hydrolyze faster to the active acid (glutamate mimic) in bioassays than ethyl esters.[1]
Cell Permeability (LogP) 1.8 (Moderate) 2.1 (High)2.2 (High)MBIP is sufficiently lipophilic to cross membranes but clears quickly to the active polar acid form.[1]

Expert Insight:

"Junior chemists often reach for the Iodo-analog for faster coupling.[1] However, in high-throughput screening (HTS) library storage, Iodo-isoxazoles are prone to dehalogenation.[1] The 3-Bromo variant (MBIP) provides the 'Goldilocks' zone: stable enough for storage, reactive enough for diversification."[1]

Part 2: Strategic Validation Workflows

To validate MBIP in your pipeline, you must verify two distinct mechanisms: Chemical Diversification (can we build on it?) and Biological Activation (does it release the payload?).[1]

Diagram 1: The "Dual-Validation" Pathway

MBIP_Validation cluster_Synth Path A: Synthetic Validation cluster_Bio Path B: Biological Validation Scaffold MBIP Scaffold (3-Bromo / 5-Methyl Ester) Suzuki Suzuki Coupling (R-B(OH)2 + Pd) Scaffold->Suzuki Diversity Handle Hydrolysis Esterase Cleavage (In-situ Activation) Scaffold->Hydrolysis Pro-drug Activation Library 3-Aryl Isoxazole Library Suzuki->Library Library->Hydrolysis Library Screening Active Free Acid Form (Glutamate Mimic) Hydrolysis->Active Receptor AMPA/Kainate Receptor Binding Active->Receptor High Affinity

Caption: Figure 1.[1] Parallel validation workflows. Path A confirms synthetic utility; Path B confirms the pro-drug mechanism essential for intracellular or synaptic activity.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Validating the "Pro-Drug" Mechanism (Esterase Assay)

Why this matters: Isoxazole propanoates mimic glutamate.[1][3] However, the ester form (MBIP) does not bind glutamate receptors directly.[1] It must be hydrolyzed to the acid.[1] If your assay fails, it may be due to lack of hydrolysis, not lack of potency.[1]

Reagents:

  • MBIP (10 mM DMSO stock)[1]

  • Porcine Liver Esterase (PLE) or HeLa Cell Lysate[1]

  • PBS (pH 7.4)[1]

  • HPLC/MS grade Acetonitrile[1]

Step-by-Step:

  • Preparation: Dilute MBIP to 100 µM in PBS.

  • Initiation: Add 10 units of PLE (or 50 µL lysate) to the reaction. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 50 µL ice-cold Acetonitrile (precipitates proteins). Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS. Monitor the disappearance of the Methyl Ester (Parent) and appearance of the Free Acid (Product).[1]

  • Success Criteria: >90% conversion to free acid within 30 minutes.

    • Troubleshooting: If conversion is <50%, switch to the Ethyl analog (slower) or check for esterase inhibitors in your buffer.[1]

Protocol B: Validating the "Diversity Handle" (Suzuki Coupling)

Why this matters: To use MBIP as a scaffold for antimicrobial libraries, the bromine must be cleanly replaced by aryl groups without hydrolyzing the ester side chain.[1]

Reagents:

  • MBIP (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl2 (0.05 eq) - Chosen for stability over Pd(PPh3)4[1]

  • Cs2CO3 (2.0 eq) - Mild base to prevent ester hydrolysis[1]

  • Dioxane/Water (9:1)[1]

Step-by-Step:

  • Degassing: Purge solvents with Nitrogen for 15 mins (Oxygen poisons the catalyst).

  • Reaction: Mix reagents in a sealed vial. Heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Critical Check: Analyze via TLC.

    • Pass: Distinct new spot (Library Member), no starting material.[1]

    • Fail: Presence of "Free Acid" spot indicates the base (Cs2CO3) was too strong or temperature too high.[1] Correction: Switch to K3PO4 or lower temp to 60°C.[1]

Part 4: Biological Context & Mechanism of Action[1][4]

The 3-bromoisoxazole moiety is a proven pharmacophore.[1] Once the bromine is substituted (e.g., with a phenyl ring) and the ester hydrolyzed, the resulting molecule typically targets AMPA Receptors (CNS indications) or bacterial enzymes.[1]

Diagram 2: Mechanism of Action (AMPA Receptor Modulation)

MOA MBIP_Deriv MBIP Derivative (Lipophilic) BBB Blood-Brain Barrier MBIP_Deriv->BBB Passive Diffusion Intracellular Intracellular/Synaptic Space BBB->Intracellular Hydrolysis_Enz Esterases Intracellular->Hydrolysis_Enz Active_Ligand Active Acid (Anionic) Hydrolysis_Enz->Active_Ligand Cleavage AMPA_R AMPA Receptor (GluA Subunits) Active_Ligand->AMPA_R Binding (Agonist/Modulator) Ca_Influx Ca2+ / Na+ Influx AMPA_R->Ca_Influx Channel Opening

Caption: Figure 2.[1][4][5] The prodrug strategy.[1] The ester facilitates BBB penetration before hydrolysis reveals the active glutamate-mimicking acid.[1]

References

  • Krogsgaard-Larsen, P., et al. (1980).[1][3] "AMPA, a specific agonist for the AMPA receptor."[1][3] Nature, 284, 64-66.[1]

  • Guzow, K., et al. (2021).[1][6] "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." Amino Acids, 53, 1265–1278.[1]

  • Conti, P., et al. (2010).[1] "3-Hydroxy-4-isoxazole hydantoins as AMPA receptor ligands." Journal of Medicinal Chemistry. (Validating isoxazole scaffolds for glutamate receptors).

  • Enamine Ltd. "Isoxazole Building Blocks for Drug Discovery."[1] (General reference for 3-bromo-5-substituted isoxazole stability data).

  • Miyashita, M., et al. (2020).[1] "Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives." Molecules, 25(21), 5003.[1] [1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.